2,3,4,5,6-Pentamethylbenzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4,5,6-pentamethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h13H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBCAWNOBIGGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197513 | |
| Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-66-2 | |
| Record name | 2,3,4,5,6-Pentamethylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=484-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentamethylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3,4,5,6-Pentamethylbenzyl Alcohol: Structural Dynamics, Synthesis, and Applications
This guide provides an in-depth technical analysis of 2,3,4,5,6-Pentamethylbenzyl alcohol, focusing on its structural properties, synthesis from hexamethylbenzene, and its utility in carbocation chemistry and protecting group strategies.
Executive Summary
This compound (PMBA) is a highly substituted benzyl alcohol derivative characterized by a fully methylated benzene ring. This steric and electronic environment renders the compound unique in organic synthesis. Unlike unsubstituted benzyl alcohol, PMBA serves as a precursor to the exceptionally stable pentamethylbenzyl cation , a species of significant interest in mechanistic studies of electrophilic aromatic substitution and solvolysis. Furthermore, its acid-labile nature makes it a valuable, albeit specialized, protecting group for carboxylic acids and amines in peptide synthesis and drug development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | (2,3,4,5,6-Pentamethylphenyl)methanol |
| Common Name | Pentamethylbenzyl alcohol |
| CAS Number | 484-66-2 |
| Molecular Formula | C₁₂H₁₈O |
| Molecular Weight | 178.27 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 159–163 °C |
| Solubility | Soluble in ethanol, DCM, acetone; Insoluble in water |
| pKa (Conjugate Acid) | ~ -4.80 (for the carbocation equilibrium) |
Structural Analysis & Electronic Properties
The molecule consists of a benzene ring where all five aromatic protons are replaced by methyl groups, with the sixth position occupied by a hydroxymethyl group (
Steric Crowding
The "gear-effect" of the five adjacent methyl groups restricts the rotation of the hydroxymethyl group. This steric crowding prevents coplanarity in certain derivatives but also shields the benzylic position from nucleophilic attack under neutral conditions.
Electronic Effects
The five methyl groups are weak electron donors (inductive effect,
-
Result: The benzylic carbon is highly electron-rich.
-
Carbocation Stability: Upon protonation and water loss, PMBA forms the pentamethylbenzyl cation . This cation is stabilized not only by resonance but also by the inductive donation of the five methyl groups, making it one of the most stable simple benzyl cations known.
Synthesis & Production
The primary synthetic route involves the functionalization of Hexamethylbenzene (HMB) . Direct oxidation is challenging due to over-oxidation to the aldehyde or acid. The standard laboratory protocol proceeds via a radical halogenation followed by hydrolysis.
Synthetic Pathway[8]
-
Radical Chlorination: Hexamethylbenzene is reacted with a chlorinating agent (e.g., sulfuryl chloride or chlorine gas under UV light) to selectively chlorinate one methyl group, yielding Pentamethylbenzyl chloride .
-
Hydrolysis: The chloride is hydrolyzed under basic or neutral aqueous conditions to form the alcohol.
Figure 1: Synthetic pathway from Hexamethylbenzene to Pentamethylbenzyl alcohol.
Reactivity & Mechanistic Insights
The Pentamethylbenzyl Cation
The defining feature of PMBA is its propensity to form a stable carbocation. In strong acids (e.g., TFA or
The Pentamethylbenzyl cation (
Oxidation
PMBA can be oxidized to Pentamethylbenzaldehyde or Pentamethylbenzoic acid using standard oxidants like PCC (Pyridinium chlorochromate) or Permanganate, respectively. However, the steric bulk can retard the rate of reaction compared to unsubstituted benzyl alcohol.
Applications in R&D
Acid-Labile Protecting Group
The pentamethylbenzyl (PMB) group (distinct from the p-methoxybenzyl group, also abbreviated PMB) is used to protect carboxylic acids and amines.
-
Mechanism: The ester or carbamate formed is cleaved by mild acid treatment (e.g., dilute TFA). The cleavage is driven by the formation of the stable pentamethylbenzyl cation, which is then quenched by a scavenger.
-
Advantage: It can be removed under conditions that do not affect other acid-sensitive groups like Boc (tert-butoxycarbonyl) if conditions are tuned carefully, though it is generally more labile than benzyl esters.
Supramolecular Chemistry
PMBA derivatives are used as "molecular turnstiles" or rotors. The high steric hindrance of the methyl groups creates high rotational barriers, allowing researchers to study molecular dynamics and construct molecular machines.
Experimental Protocols
Protocol A: Synthesis of Pentamethylbenzyl Alcohol from Hexamethylbenzene
Objective: To synthesize this compound via a chloride intermediate.
Reagents:
-
Hexamethylbenzene (HMB)[1]
-
Sulfuryl Chloride (
) -
Benzoyl Peroxide (Catalytic amount)[1]
-
Carbon Tetrachloride (
) or Dichloromethane (DCM) -
Calcium Carbonate (
)
Methodology:
-
Chlorination:
-
Dissolve 10.0 g of HMB in 50 mL of anhydrous
(or DCM) in a round-bottom flask. -
Add 0.1 eq of Benzoyl Peroxide as a radical initiator.
-
Add 1.0 eq of Sulfuryl Chloride dropwise under reflux conditions.
-
Reflux for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of HMB and appearance of the chloride (
will differ). -
Note: Over-chlorination is a risk; stoichiometry must be precise.
-
Evaporate solvent to yield crude Pentamethylbenzyl chloride (Solid, MP ~80-85°C).
-
-
Hydrolysis:
-
Dissolve the crude chloride in 50 mL of Acetone.
-
Add 20 mL of water and 2.0 eq of Calcium Carbonate (
) to neutralize the HCl generated. -
Reflux the mixture for 3 hours. The reaction proceeds via an
-like pathway facilitated by the stable carbocation. -
Cool to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or a Benzene/Hexane mixture.
-
Yield: Expected 60–75%.
-
Characterization:
-
1H NMR (
): 2.25 (s, 15H, Ar- ), 4.75 (s, 2H, -OH). (Note: Shifts are approximate; OH proton varies).
-
-
References
-
Synthesis of Hexamethylbenzene (Precursor): Cullinane, N. M., Chard, S. J., & Dawkins, C. W. C. (1955). Hexamethylbenzene.[1][4] Organic Syntheses, 35, 73. Link
- Carbocation Stability: Rathore, R., & Kochi, J. K. (1995). Isolation and X-ray structure of the pentamethylbenzyl cation. Journal of Organic Chemistry.
-
Physicochemical Data: NIST Chemistry WebBook. This compound. Link
-
NMR Data Verification: ChemicalBook. 2,3,4,5,6-Pentamethylbenzyl chloride NMR Spectrum (Used for structural inference). Link
- Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for benzyl-type protecting groups).
Sources
Technical Guide: 1H and 13C NMR Characterization of 2,3,4,5,6-Pentamethylbenzyl Alcohol
Executive Summary
This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,3,4,5,6-Pentamethylbenzyl alcohol (PMBA). Unlike standard benzyl alcohol, PMBA presents a unique "molecular wall" of methyl groups, creating a sterically crowded environment that simplifies the aromatic region while complicating the aliphatic region.
This document is designed for researchers requiring definitive structural validation of PMBA, particularly those utilizing it as a sterically demanding linker in supramolecular chemistry or as a specialized protecting group (pentamethylbenzyl esters) in peptide synthesis.
Part 1: Structural Analysis & Symmetry
To interpret the NMR data correctly, one must first understand the molecular symmetry. The high degree of substitution eliminates all aromatic protons, resulting in a spectrum dominated entirely by singlet signals.
Molecular Symmetry
The molecule possesses a plane of symmetry passing through the C1 (benzyl) and C4 (para) positions. This symmetry dictates the equivalence of the methyl groups and the aromatic carbons.
-
C1: Unique quaternary carbon (ipso to hydroxymethyl).
-
C2 & C6: Equivalent quaternary carbons (ortho).
-
C3 & C5: Equivalent quaternary carbons (meta).
-
C4: Unique quaternary carbon (para).
-
Methyl Groups: The five methyl groups split into three distinct sets based on symmetry:
-
Ortho-Methyls (C2/C6): 6H intensity.
-
Meta-Methyls (C3/C5): 6H intensity.
-
Para-Methyl (C4): 3H intensity.[1]
-
Visualization: Symmetry & Signal Logic
The following diagram maps the structural nodes to their expected NMR signal sets.
Figure 1: Correlation between molecular symmetry nodes and expected NMR signal sets.
Part 2: Experimental Protocol (Self-Validating)
Solvent Selection Strategy
While Chloroform-d (
-
Primary Recommendation:
(Good solubility, standard reference). -
Advanced Recommendation: If methyl resolution is poor, use Benzene-d6 (
) . The magnetic anisotropy of the benzene solvent molecules will induce shift changes (ASIS), often resolving overlapping methyl singlets.
Sample Preparation
-
Mass: Weigh 10–15 mg of PMBA.
-
Volume: Dissolve in 0.6 mL of high-quality deuterated solvent (99.8% D).
-
Filtration: Filter through a cotton plug in a Pasteur pipette into the NMR tube to remove suspended micro-particulates (crucial for resolving the fine splitting of the methyls if high-field NMR is used).
Acquisition Parameters
-
Relaxation Delay (D1): Set to
seconds. The quaternary carbons and isolated methyl protons can have long T1 relaxation times. A short D1 will lead to poor integration accuracy of the methyls (3:6:6 ratio will appear distorted). -
Scans: 16 scans for 1H; 512+ scans for 13C (due to lack of NOE enhancement on quaternary carbons).
Part 3: 1H NMR Spectral Analysis
Overview
The 1H NMR spectrum is characterized by a complete absence of signals in the aromatic region (6.5–8.5 ppm), a diagnostic singlet for the methylene group, and a clustered region of methyl singlets.
Reference: 300 MHz or higher, 298 K, in
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Notes |
| 4.70 – 4.78 | Singlet (s) | 2H | Ar-CH₂ -OH | Diagnostic benzylic peak. Sharp singlet indicates no coupling to OH (typical in |
| 2.10 – 2.40 | Singlet (s) | 3H | Ar-CH₃ (Para, C4) | Typically the most shielded or distinct of the methyls. |
| 2.10 – 2.40 | Singlet (s) | 6H | Ar-CH₃ (Meta, C3/5) | Equivalent pair. |
| 2.10 – 2.40 | Singlet (s) | 6H | Ar-CH₃ (Ortho, C2/6) | Often deshielded due to proximity to the hydroxymethyl group. |
| 1.50 – 2.00 | Broad (br s) | 1H | –OH | Variable. Shift depends on concentration and water content. |
Technical Insight: The three methyl signals often appear as two peaks (integrating 9:6 or 6:9) or three closely spaced peaks depending on the field strength. In
Part 4: 13C NMR Spectral Analysis
Overview
The 13C spectrum is the definitive tool for proving the "pentamethyl" substitution pattern. You must observe four distinct signals in the aromatic region, all of which are quaternary (low intensity).
Reference: 75 MHz or higher, 298 K, in
| Chemical Shift ( | Type | Assignment | Structural Notes |
| 136.0 – 138.0 | Quaternary (C) | C1 (Ipso) | Deshielded by the benzylic oxygen attachment. |
| 132.0 – 135.0 | Quaternary (C) | C2, C3, C4, C5, C6 | The ring carbons will appear as 3 distinct peaks (C2/6, C3/5, C4). Specific assignment requires HMBC. |
| 60.5 – 62.0 | Secondary ( | Ar-C H₂-OH | Characteristic benzylic alcohol carbon. |
| 16.0 – 17.5 | Primary ( | Ar-C H₃ | Three distinct signals corresponding to the ortho, meta, and para methyls. |
Diagnostic Validation
If you observe any high-intensity methine (CH) signals in the 120–130 ppm range during a DEPT-135 or APT experiment, your product is impure (likely incomplete methylation or starting material contamination). All aromatic carbons in PMBA must be quaternary.
Part 5: Advanced Characterization Workflow
To fully validate the structure and resolve the methyl forest, the following 2D NMR workflow is recommended.
Figure 2: Recommended NMR workflow for unambiguous assignment of PMBA.
Troubleshooting Common Artifacts
-
Rotational Sidebands: Because the methyl region is an intense singlet cluster, poor shimming will create significant "humps" or sidebands that can be mistaken for impurities. Ensure the sample is not spinning if using a modern probe, or optimize Z1/Z2 shims carefully.
-
Water Exchange: The benzylic OH proton can exchange with residual water in the solvent, causing the water peak to drift or broaden. Adding a drop of
will eliminate the OH peak and confirm its assignment.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 1234 (Analogs: Pentamethylbenzene, Pentamethylbenzyl chloride). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[3] (Used for solvent residual referencing). [Link]
-
PubChem. Pentamethylbenzyl alcohol Compound Summary. National Library of Medicine. [Link]
Sources
Technical Analysis: Mass Spectrometry & IR Profiling of Pentamethylbenzyl Alcohol
Executive Summary
Pentamethylbenzyl alcohol (PMBA), CAS 484-66-2, represents a unique analytical case study in organic spectroscopy due to its fully substituted aromatic ring. Unlike typical benzyl alcohols, PMBA lacks aromatic protons, rendering standard NMR/IR diagnostic regions silent and shifting reliance to specific methyl-group interactions. This guide provides a comprehensive technical breakdown of its characterization, focusing on the steric-driven fragmentation pathways in Mass Spectrometry (EI) and the specific vibrational modes absent in its Infrared (IR) spectrum.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
PMBA (
| Property | Specification |
| IUPAC Name | (2,3,4,5,6-pentamethylphenyl)methanol |
| Molecular Weight | 178.27 g/mol |
| Exact Mass | 178.1358 |
| Steric Environment | High steric hindrance around the benzylic carbon due to ortho-methyl groups. |
| Key Reactivity | Prone to dehydration to form stable carbocations or quinone methide-like intermediates. |
Analytical Significance: The "all-methyl" substitution pattern eliminates the Ar-H stretching frequency (>3000 cm⁻¹) in IR and the aromatic proton signals in ¹H-NMR (6.5–8.5 ppm), making negative evidence (missing peaks) as critical as positive evidence.
Infrared Spectroscopy (IR) Profiling
The IR spectrum of PMBA is defined by the dominance of aliphatic C-H modes and the complete absence of aromatic C-H stretches.
Key Vibrational Modes
| Frequency (cm⁻¹) | Assignment | Diagnostic Note |
| 3300 – 3450 | O-H Stretch | Broad band (H-bonded).[1] Sharpens if dilute in |
| 2850 – 2980 | C-H Stretch (Aliphatic) | Intense clustering due to 15 methyl protons + 2 methylene protons. |
| > 3000 | Ar-H Stretch | ABSENT. This is the primary confirmation of full ring substitution. |
| 1600, 1500 | C=C Ring Breathing | Visible but often obscured by methyl deformations. |
| 1000 – 1050 | C-O Stretch | Strong primary alcohol band. |
| ~700 – 850 | Ar-H Bending (oop) | ABSENT. Lack of "oop" bands confirms no adjacent aromatic protons. |
Interpretation Strategy
In a standard benzyl alcohol, one expects peaks just above 3000 cm⁻¹ (Ar-H). In PMBA, the spectrum cuts off sharply below 3000 cm⁻¹ in the C-H region. The presence of a strong OH band combined with only aliphatic C-H stretches is the spectral fingerprint of a fully alkylated aromatic alcohol.
Mass Spectrometry (MS) Characterization[2][8][11]
The Electron Impact (EI) mass spectrum of PMBA is governed by the stability of the pentamethylbenzyl moiety and the "Ortho Effect" facilitated by the crowding of methyl groups.
Fragmentation Pathway Analysis[11][12]
-
Molecular Ion (
): 178. Distinctly visible (approx. 48% relative abundance). The electron-donating methyl groups stabilize the aromatic radical cation. -
Base Peak (
): 160 ( ).-
Anomaly: Typical benzyl alcohols often show a base peak at
(loss of OH) to form the benzyl cation. -
Mechanism:[2][3][4][5][6] PMBA favors dehydration (
). The ortho-methyl hydrogens are spatially proximal to the hydroxyl group. A 1,4-elimination or similar rearrangement occurs, stripping water to form a stable neutral species (likely a quinone methide derivative) or a radical cation .
-
-
Pentamethylbenzyl Cation:
161 ( ).-
Present (~26% abundance) but less dominant than the dehydration product. This ion is hyper-stable due to inductive donation from five methyl groups.
-
-
Ring Degradation:
-
145 (
): Loss of a methyl group from the dehydrated species. - 119: Further fragmentation of the ring system.
-
145 (
Visualizing the Fragmentation Logic
Figure 1: Mechanistic fragmentation pathway of PMBA under Electron Impact (70 eV), highlighting the dominance of the dehydration pathway (
Experimental Protocols
To ensure reproducibility and spectral integrity, the following protocols are recommended.
A. GC-MS Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Note: Avoid Acetone (can form acetals with trace acid).
-
-
Concentration: 1 mg/mL (1000 ppm).
-
Inlet Parameters:
-
Temperature: 250°C.
-
Mode: Split (20:1) to prevent detector saturation from the stable aromatic ion.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).
-
Oven Program: Start 60°C (1 min)
Ramp 15°C/min Hold 280°C. PMBA elutes relatively late due to high MW and H-bonding capability.
B. FTIR Sample Preparation (ATR Method)
-
Technique: Attenuated Total Reflectance (ATR) with Diamond Crystal.
-
Procedure:
-
Clean crystal with Isopropanol. Background scan (air).
-
Place solid PMBA (white powder) on crystal.
-
Apply high pressure clamp (ensure good contact).
-
Scan: 4000–600 cm⁻¹, 16 scans, 4 cm⁻¹ resolution.
-
-
Validation: Verify the baseline is flat at >3000 cm⁻¹. Any peaks here indicate contamination with non-methylated aromatics.
Analytical Workflow & Logic
The following workflow ensures positive identification by cross-referencing the "missing" IR data with the "shifted" MS data.
Figure 2: Logical decision tree for confirming Pentamethylbenzyl Alcohol, prioritizing the exclusion of aromatic protons via IR before MS confirmation.
References
-
NIST Mass Spectrometry Data Center. (2023). Pentamethylbenzyl alcohol: Mass Spectrum (Electron Ionization).[7] NIST Chemistry WebBook, SRD 69.[7][8][9][10][11] National Institute of Standards and Technology.[7][9][10][11] [Link]
-
LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols.[12] (General reference for Alcohol IR/MS patterns). [Link]
Sources
- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. Alcohol : Mass Spectra Fragmentation Patterns [ns1.almerja.com]
- 4. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 5. 2,3,4,5,6-PENTAMETHYLBENZYL ALCOHOL(484-66-2) MS [m.chemicalbook.com]
- 6. Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methylbenzyl alcohol [webbook.nist.gov]
- 8. 2,3,4,5,6-Pentafluorobenzyl alcohol [webbook.nist.gov]
- 9. Benzyl alcohol [webbook.nist.gov]
- 10. 3-Methylbenzyl alcohol [webbook.nist.gov]
- 11. Benzyl alcohol [webbook.nist.gov]
- 12. GCMS Section 6.10 [people.whitman.edu]
Solubility Profiling of Sterically Hindered Aromatics: The Case of 2,3,4,5,6-Pentamethylbenzyl Alcohol
[1]
Executive Summary
In the realm of drug development and fine chemical synthesis, This compound (PMBA) represents a unique class of "Janus" molecules.[1] It possesses a highly lipophilic, sterically crowded aromatic core (the pentamethylbenzene motif) juxtaposed with a localized polar functionality (the hydroxymethyl group).[2] Understanding its solubility profile is not merely a matter of data collection but a study in the competition between crystal lattice energy (driven by high molecular symmetry) and solvation enthalpy .[2]
This guide provides a rigorous analysis of PMBA’s solubility behavior, offering a predictive solubility matrix, a validated experimental protocol using Laser Monitoring Observation , and thermodynamic modeling frameworks suitable for process optimization.[1]
Molecular Architecture & Solvation Physics[2]
To predict and manipulate the solubility of PMBA (CAS: 4893-02-1), one must first deconstruct its structural determinants.[2]
-
The Steric Gear: The five methyl groups create a "grease ball" effect, significantly increasing the molecule's logP (octanol-water partition coefficient) compared to unsubstituted benzyl alcohol. This makes the molecule highly compatible with non-polar and aromatic solvents.[2]
-
Lattice Energy Barrier: PMBA typically exhibits a high melting point (~160–163 °C) due to the efficient packing of the symmetrical hexasubstituted benzene ring.[2] High melting points correlate with high crystal lattice energy, which the solvent must overcome to dissolve the solute.
-
The Hydroxyl Anchor: The single -CH₂OH group provides a site for hydrogen bonding, but it is sterically shielded. Solvents capable of accepting hydrogen bonds (e.g., DMSO, Acetone) or donating them (Alcohols) will have distinct interaction pathways compared to pure hydrocarbons.[1]
Visualization: Solvation Mechanism Logic
The following diagram illustrates the competitive forces governing PMBA dissolution.
Figure 1: Mechanistic pathways determining the solubility of PMBA based on solvent class.
Predicted Solubility Matrix & Data
While specific mole-fraction datasets for PMBA are often proprietary, we can derive a High-Confidence Solubility Matrix based on the behavior of structural analogs (Hexamethylbenzene and p-Methylbenzyl alcohol) and Hansen Solubility Parameters (HSP).[2]
Key Trend: Solubility generally follows the order: Aromatic Hydrocarbons > Chlorinated Solvents > Esters/Ketones > Alcohols > Water.
Table 1: Solubility Profile of PMBA (25 °C)
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Aromatic | Toluene / Xylene | High | |
| Chlorinated | Dichloromethane (DCM) | High | Excellent general solvent; overcomes lattice energy via strong dipole interactions without H-bonding penalty.[1][2] |
| Ethers | THF / MTBE | High/Moderate | Oxygen lone pairs accept H-bonds from PMBA's hydroxyl group; ether alkyl chains solvate the ring.[1][2] |
| Esters | Ethyl Acetate | Moderate | Good balance of polarity, but less effective at solvating the bulky aromatic core than toluene.[1] |
| Ketones | Acetone | Moderate | Strong dipole, but the high lattice energy of PMBA often requires heating for significant dissolution.[1] |
| Alcohols | Ethanol / Methanol | Low/Moderate | Competing H-bonding networks.[1][2] PMBA disrupts the solvent's structure more than it contributes to it.[2] |
| Alkanes | n-Heptane / Hexane | Moderate | Good interaction with methyl groups, but lacks the polarity to solvate the -OH head effectively.[1] |
| Aqueous | Water | Insoluble | The "Hydrophobic Effect" dominates.[1][2] The 5 methyl groups preclude aqueous solvation.[2] |
Standardized Measurement Protocol: Laser Monitoring Technique
To generate precise solubility data (mole fraction
Experimental Setup
-
Apparatus: Jacketed glass vessel with magnetic stirring.[2]
-
Detection: He-Ne Laser (or high-intensity diode) + Photodiode detector.[2]
-
Temperature Control: Circulating water bath (accuracy
K).
Validated Workflow
-
Preparation: Weigh a precise mass of PMBA (
) and solvent ( ) into the vessel.[2] -
Equilibration: Seal the vessel to prevent solvent evaporation.
-
Dynamic Heating: Slowly increase temperature while stirring.[2] The solid phase scatters the laser light, resulting in low light intensity at the detector.
-
Clear Point Detection: As the last crystal dissolves, the solution becomes transparent.[2] The laser intensity hitting the detector spikes sharply.[2]
-
Recording: Record the temperature (
) at the exact moment of the intensity spike. -
Iteration: Add more solute to the same solution and repeat to generate a polythermal solubility curve.
Figure 2: Workflow for the Laser Monitoring Solubility Determination.
Thermodynamic Modeling
For researchers scaling up synthesis, experimental data points must be fitted to a model to predict solubility at any temperature.[1][2] The Modified Apelblat Equation is the industry standard for non-ideal solutions like PMBA.[2]
The Modified Apelblat Model
2- : Mole fraction solubility of PMBA.
- : Absolute temperature (Kelvin).[2][3]
- : Empirical parameters derived from regression analysis of the experimental data.
Application:
Applications in Synthesis & Purification
Understanding the solubility of PMBA is critical for its role in organic synthesis:
-
Recrystallization: The steep solubility curve in Ethanol or Ethyl Acetate/Hexane mixtures makes these ideal for purifying PMBA.[2] The compound is soluble at boiling points but crystallizes out upon cooling due to its high lattice energy.[2]
-
Oxidative Transformations: PMBA is often oxidized to 2,3,4,5,6-pentamethylbenzoic acid or pentamethylbenzaldehyde.[1][2] These reactions are typically run in Acetic Acid or DCM , where PMBA has high solubility, ensuring homogeneous reaction kinetics.[1]
-
Lithiation/Functionalization: Reactions involving the -OH group (e.g., conversion to bromide) require aprotic solvents like THF or DCM to avoid side reactions while maintaining solubility.[2]
References
-
Jouyban, A., et al. (2014).[1][2] "An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique."[2][3][4] Journal of Laboratory Automation.
-
Zong, L., et al. (2013).[1][2] "Solubility of 3,4,5-Trimethoxyphenylacetonitrile in Several Organic Solvents." Journal of Chemical & Engineering Data. (Cited for methodological equivalence in substituted aromatics).
-
NIST Chemistry WebBook. "2,3,4,5,6-Pentafluorobenzyl alcohol Properties."[1][2] (Structural analog data used for comparative lipophilicity). [2]
-
Luning Prak, D., et al. (2020).[1][2][5] "Properties of Binary Mixtures of 2,2,4,6,6-Pentamethylheptane..." Journal of Chemical & Engineering Data. (Reference for methyl-group solvation thermodynamics). [2]
-
Reichardt, C. (2003).[1][2][6] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][6] (Source for solvent polarity and threshold limits). [2]
Sources
- 1. Solvent miscibility | Waters [help.waters.com]
- 2. 2,3,4,5,6-Pentabromobenzyl alcohol | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An automated system for determining drug solubility based on laser monitoring technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Technical Guide: Initial Investigations into Pentamethylbenzyl Alcohol Reactivity
Executive Summary
Pentamethylbenzyl alcohol (PMBA) represents a unique intersection of extreme steric hindrance and high electron density. Unlike unsubstituted benzyl alcohol, PMBA’s reactivity is governed by the cumulative inductive (
This guide provides a technical roadmap for researchers investigating PMBA. It details the kinetic preference for carbocation-mediated solvolysis, protocols for selective oxidation, and the structural rationale for its anomalous stability profiles.
Structural & Electronic Architecture
To design effective experiments with PMBA, one must first understand the "Push-Block" dynamic of the pentamethylphenyl ring:
-
The "Push" (Electronic Stabilization): The five methyl groups are electron-donating. This electron density is fed into the aromatic system and, by extension, stabilizes the benzylic carbon. Consequently, the pentamethylbenzyl cation is significantly more stable than a standard benzyl cation, lowering the activation energy for heterolysis of the C-O bond.
-
The "Block" (Steric Hindrance): The two ortho-methyl groups create a "picket fence" around the benzylic carbon. This steric crowding prevents the backside attack required for
mechanisms. Nucleophiles must wait for the leaving group (OH/H O) to depart before they can approach.
Table 1: Comparative Reactivity Profile
| Feature | Benzyl Alcohol (Standard) | Pentamethylbenzyl Alcohol (PMBA) | Mechanistic Implication for PMBA |
| Electronic Nature | Neutral/Mildly Activated | Highly Electron Rich | Rapid formation of carbocation intermediates. |
| Steric Environment | Open | Congested (ortho-blocking) | |
| Oxidation Potential | Moderate | High | Prone to facile oxidation; requires mild reagents to prevent over-oxidation. |
| Dominant Mechanism | Mixed | Exclusively | Reaction rates depend on solvent polarity and acid strength, not nucleophile concentration. |
The Cationic Gateway: Solvolysis & Substitution
The primary reactivity vector for PMBA is the generation of the pentamethylbenzyl cation. In acidic media, the hydroxyl group is protonated and lost as water. The resulting cation is long-lived enough (on the reaction timescale) to be trapped by weak nucleophiles.
Mechanism: Acid-Catalyzed Solvolysis ( )
The following diagram illustrates the pathway. Note the distinct absence of a concerted transition state.
Figure 1: The
Experimental Protocols
Protocol A: Acid-Catalyzed Etherification (Solvolysis)
Objective: To synthesize pentamethylbenzyl methyl ether via cationic trapping, validating the
Reagents:
-
Pentamethylbenzyl alcohol (1.0 eq)
-
Methanol (Solvent/Nucleophile, excess)
-
-Toluenesulfonic acid (
-TsOH) (Catalytic, 0.05 eq)
Methodology:
-
Dissolution: Dissolve PMBA in anhydrous methanol (0.2 M concentration). Ensure the solution is clear.
-
Catalysis: Add
-TsOH at room temperature.-
Note: Unlike primary alcohols which require heating, PMBA reacts rapidly due to cation stability.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the polar alcohol spot (
) and appearance of the less polar ether ( ). -
Quench: Once complete (typically < 1 hour), quench with sat.
. -
Isolation: Evaporate methanol, extract with diethyl ether, and dry over
.
Validation Point: The rapid conversion at room temperature confirms the high stability of the carbocation intermediate compared to unsubstituted benzyl alcohol.
Protocol B: Selective Oxidation to Pentamethylbenzaldehyde
Objective: To oxidize the benzylic alcohol without degrading the electron-rich aromatic ring.
Challenge: Strong oxidants (e.g.,
Figure 2: Selective oxidation workflow using PCC to prevent ring degradation.
Methodology:
-
Suspend PCC (1.5 eq) in anhydrous
. -
Add a solution of PMBA in
to the PCC suspension. -
Stir vigorously. The electron-rich nature of PMBA usually accelerates this reaction compared to nitro-benzyl alcohols.
-
Filter the black reaction mixture through a pad of Celite/Silica to remove chromium byproducts.
-
Concentrate the filtrate to obtain the aldehyde.
Anomalous Reactivity & Safety
Researchers must be aware of specific side-reactions unique to the pentamethyl structure:
-
Ipso-Substitution: In the presence of strong electrophiles (e.g., nitration conditions), the electrophile may attack the ring carbons bearing methyl groups (ipso position) rather than the side chain, leading to methyl migration or displacement.
-
Radical Stability: Photochemical irradiation of PMBA can generate stable benzylic radicals. Ensure reaction vessels are shielded from light unless radical chemistry is intended.
-
Dimerization: Under strongly acidic conditions without a good nucleophile, the cation may attack another aromatic ring (Friedel-Crafts alkylation), leading to diphenylmethane derivatives (dimers).
References
-
NIST Chemistry WebBook. Benzyl alcohol Thermochemistry and Physical Data. National Institute of Standards and Technology. Available at: [Link]
-
PubChem. 4-Methylbenzyl alcohol Compound Summary (Analogous Reactivity). National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. Oxidation of Alcohols. (2024).[1][2][3] Detailed mechanisms on PCC and Chromic acid oxidations. Available at: [Link]
- Olah, G. A.Carbocations and Electrophilic Reactions. (Classic reference on the stability of polymethylated benzyl cations). Note: General reference to the field of superacid chemistry established by Olah.
-
Master Organic Chemistry. Alcohol Oxidation Mechanisms. (2015).[4][5] Explanation of E2-like elimination in oxidation. Available at: [Link]
Sources
Methodological & Application
Application Note: Selective Protection of Primary Alcohols using Pentamethylbenzyl (Me₅Bn) Bromide
Strategic Rationale & Scope
In complex total synthesis and medicinal chemistry, the Pentamethylbenzyl (Me₅Bn) ether serves as a specialized, highly electron-rich protecting group for primary alcohols. While structurally similar to the ubiquitous p-methoxybenzyl (PMB) and benzyl (Bn) ethers, the Me₅Bn group offers a distinct advantage: tunable oxidative lability .
Due to the inductive donation of five methyl groups, the aromatic ring of Me₅Bn is significantly more electron-rich than that of PMB. This results in a lower oxidation potential (
Key Advantages
-
High Stability: Stable to strong bases, nucleophiles, and reducing agents (e.g., LiAlH₄, NaBH₄).
-
Orthogonal Cleavage: Cleavable via Single Electron Transfer (SET) oxidation (DDQ, CAN) or anodic oxidation under conditions that leave simple benzyl ethers intact.
-
Crystallinity: The lipophilic nature and symmetry of the Me₅Bn group often enhance the crystallinity of intermediates, facilitating purification without chromatography.
Mechanistic Principles
Formation: Williamson Ether Synthesis
The installation follows a classic
Deprotection: Oxidative Single Electron Transfer (SET)
The utility of Me₅Bn lies in its deprotection mechanism. Unlike acid-catalyzed hydrolysis (used for THP or MOM), Me₅Bn removal is driven by oxidation.
-
SET: An oxidant (e.g., CAN or DDQ) removes one electron from the electron-rich aromatic ring, forming a radical cation.
-
Deprotonation: Loss of a proton from the benzylic position.
-
Oxidation: A second electron transfer generates a benzylic cation.
-
Hydrolysis: Attack by water releases the free alcohol and pentamethylbenzaldehyde.
Figure 1: Mechanistic pathway for the installation via SN2 and removal via Oxidative SET of the Me₅Bn protecting group.
Experimental Protocol: Protection
Objective: Protection of 10 mmol of a primary alcohol (R-CH₂OH).
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5] | Role | Notes |
| Primary Alcohol | 1.0 | Substrate | Must be dry (azeotrope with toluene if necessary). |
| Pentamethylbenzyl bromide | 1.2 | Electrophile | Solid. MW: 241.17 g/mol . Store in dark. |
| Sodium Hydride (60% disp.) | 1.5 | Base | Wash with hexanes if oil removal is required (usually unnecessary). |
| Tetrabutylammonium Iodide (TBAI) | 0.05 | Catalyst | Optional. Accelerates sluggish reactions (Finkelstein). |
| DMF (Anhydrous) | 0.5 M | Solvent | THF can be used but DMF promotes faster SN2 rates. |
Step-by-Step Procedure
-
System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.
-
Base Suspension: Add Sodium Hydride (60% dispersion in mineral oil, 600 mg, 15 mmol) to the flask.
-
Expert Tip: If the substrate is highly lipophilic, the mineral oil is harmless. If the product is polar, wash the NaH with dry pentane (3x) under inert atmosphere before adding solvent to simplify purification.
-
-
Solvent Addition: Add anhydrous DMF (10 mL) via syringe. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve the primary alcohol (10 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 10 minutes.
-
Observation: Evolution of hydrogen gas (bubbling) will occur.
-
-
Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete alkoxide formation.
-
Electrophile Addition: Cool the mixture back to 0°C. Add Pentamethylbenzyl bromide (2.89 g, 12 mmol) in one portion (or dissolved in minimal DMF if preferred). Add TBAI (catalytic) if the alcohol is sterically hindered.
-
Reaction: Stir at RT. Monitor by TLC.
-
Timeframe: Primary alcohols typically react within 1–3 hours.
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (slow addition).
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Wash the organic layer with water (3x) to remove DMF, followed by brine (1x).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc).
-
Note: Me₅Bn ethers are often UV active and stain strongly with Anisaldehyde or PMA.
-
Experimental Protocol: Deprotection (Oxidative Cleavage)
Method A: DDQ (Mildest, Neutral) Preferred for substrates sensitive to acidic conditions.
-
Dissolve the Me₅Bn ether (1.0 mmol) in Dichloromethane (DCM):Water (18:1) .
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 equiv).
-
Stir at RT.[4][6] The reaction mixture typically turns deep green/red (charge transfer complex) and then fades as DDQ is consumed (precipitating DDQ-H₂).
-
Workup: Filter through a celite pad to remove hydroquinone. Wash the filtrate with saturated NaHCO₃ (remove residual acidic species) and brine.
Method B: CAN (Faster, Acidic) Preferred for robust substrates where speed is prioritized.
-
Dissolve the substrate in Acetonitrile:Water (4:1) .
-
Add Ceric Ammonium Nitrate (CAN) (2.0 – 3.0 equiv) at 0°C.
-
Reaction is usually complete within 15–30 minutes.
-
Workup: Dilute with water, extract with EtOAc.
Comparative Analysis & Troubleshooting
The following table contrasts Me₅Bn with standard Benzyl (Bn) and p-Methoxybenzyl (PMB) groups to aid in selection.
| Feature | Benzyl (Bn) | PMB (p-OMe-Bn) | Pentamethylbenzyl (Me₅Bn) |
| Electronic Nature | Neutral | Electron Rich | Very Electron Rich |
| Acid Stability | High | Moderate | Moderate |
| Oxidative Lability | Low (Harsh conditions) | High (DDQ) | Very High (Fast DDQ/CAN) |
| Hydrogenolysis | Excellent (Pd/C) | Good | Good |
| Steric Bulk | Low | Low | High (Hindered) |
Troubleshooting Guide
-
Problem: Low yield during protection.
-
Cause: Steric hindrance of the Me₅Bn bromide.
-
Solution: Add TBAI (0.1 eq) and heat to 50°C. Ensure the bromide is fresh; benzyl bromides degrade over time to release HBr.
-
-
Problem: Over-oxidation during deprotection.
-
Cause: Oxidation of the resulting free alcohol to an aldehyde.
-
Solution: Use Method A (DDQ) and strictly limit equivalents to 1.1. Buffer the reaction with solid NaHCO₃ if using CAN.
-
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.
-
Baciocchi, E.; D'Acunzo, F.; Galli, C.; Lanzalunga, O. "Oxidative cleavage of benzyl ethers. Part 1. Mechanism of the reaction of benzyl ethers with cerium(IV) ammonium nitrate." J. Chem. Soc., Perkin Trans. 2, 1996 , 133-140.
-
Nishinaga, A.; Shimizu, T.; Toyoda, Y.; Matsuura, T.; Hirotsu, K. "Oxidative cleavage of pentamethylbenzyl ethers with DDQ." J. Org. Chem.1982 , 47, 2278–2282.
-
Schmidt, R. R. "Pentamethylbenzyl Ethers: A New Protecting Group." Angew.[1][7] Chem. Int. Ed. Engl.1978 , 17, 37–38. (Seminal work establishing the group).
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 4. Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protection of Alcohols | NROChemistry [nrochemistry.com]
Application Note: Selective Protection of Hydroxyl Groups via Pentamethylbenzyl (Me₅Bn) Ethers
Executive Summary & Strategic Rationale
In complex organic synthesis, particularly carbohydrate and polyketide chemistry, "orthogonality"—the ability to deprotect one functional group without affecting others—is paramount. While the standard Benzyl (Bn) ether is a workhorse, its removal typically requires hydrogenolysis (
The Pentamethylbenzyl (Me₅Bn) ether offers a specialized, highly electron-rich alternative. Unlike the standard p-Methoxybenzyl (PMB) group, which relies on resonance stabilization, the Me₅Bn group relies on the cumulative inductive effect of five methyl groups.
Key Advantages:
-
Tunable Lability: Significantly more acid-labile than standard benzyl ethers due to the stability of the pentamethylbenzyl cation.
-
Oxidative Cleavage: Can be removed under mild oxidative conditions (CAN or DDQ), often faster than PMB ethers.
-
Non-Hydrogenolytic Removal: Ideal for substrates containing reducible functionality (C=C bonds, azides, benzyl esters).
Mechanistic Principles
The utility of the Me₅Bn group is grounded in the electronic properties of the pentamethylbenzene ring.
Electronic Stabilization
The five methyl groups on the aromatic ring act as electron donors via hyperconjugation and induction. This creates an extremely electron-rich
-
Formation (
): The nucleophilic alkoxide attacks the benzylic carbon of pentamethylbenzyl chloride. -
Deprotection (Oxidative): Single Electron Transfer (SET) oxidants (like CAN or DDQ) remove an electron from the aromatic ring, forming a radical cation. This intermediate collapses in the presence of water to release the alcohol and pentamethylbenzaldehyde.
-
Deprotection (Acidic): Protonation of the ether oxygen is followed by
-like cleavage. The leaving group is the pentamethylbenzyl cation , which is exceptionally stable, driving the reaction forward under milder acidic conditions than required for unsubstituted benzyl ethers.
Reaction Workflow Visualization
Figure 1: Operational workflow for the installation and removal of the Me₅Bn protecting group.
Comparative Stability Profile
The following table contrasts Me₅Bn with its common analogs.
| Feature | Benzyl (Bn) | p-Methoxybenzyl (PMB) | Pentamethylbenzyl (Me₅Bn) |
| Electronic Nature | Neutral | Electron-Rich (Resonance) | Very Electron-Rich (Inductive) |
| Acid Stability | High (Requires strong Lewis acids) | Moderate (Cleaved by TFA) | Low (Cleaved by dilute TFA) |
| Oxidative Cleavage | Difficult (Requires harsh conditions) | Yes (DDQ/CAN) | Yes (DDQ/CAN - Very Fast) |
| Hydrogenolysis | Yes ( | Yes | Yes |
| Base Stability | Excellent | Excellent | Excellent |
Protocol A: Formation of Pentamethylbenzyl Ethers
Objective: Protection of a primary or secondary alcohol as a Me₅Bn ether via Williamson Ether Synthesis.
Reagents & Equipment[1][2][3]
-
Substrate: Alcohol (1.0 equiv)
-
Reagent: Pentamethylbenzyl chloride (Me₅Bn-Cl) (1.2 – 1.5 equiv)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 – 2.0 equiv)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). Note: DMF is preferred for faster reaction rates.
-
Quench: Saturated aqueous Ammonium Chloride (
).
Step-by-Step Procedure
-
Setup (Inert Atmosphere):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Argon or Nitrogen.
-
Add Sodium Hydride (1.5 equiv) to the flask.
-
Optional: Wash NaH with dry pentane/hexane to remove mineral oil if the byproduct interferes with purification (rarely necessary for this reaction).
-
-
Solvation & Deprotonation:
-
Suspend NaH in anhydrous DMF (0.2 M concentration relative to substrate).
-
Cool the suspension to 0°C (ice bath).
-
Add the alcohol substrate (dissolved in a minimum amount of DMF) dropwise via syringe.
-
Wait: Stir at 0°C for 30 minutes. Evolution of
gas indicates alkoxide formation.
-
-
Alkylation:
-
Add Pentamethylbenzyl chloride (1.2 – 1.5 equiv) in one portion (if solid) or dissolved in minimal DMF.
-
Add a catalytic amount of Tetrabutylammonium Iodide (TBAI) (0.1 equiv) if the reaction is sluggish (Finkelstein catalysis).
-
Allow the reaction to warm to room temperature (25°C).
-
Stir for 2–4 hours. Monitor by TLC (Me₅Bn ethers are UV active and stain strongly with Anisaldehyde).
-
-
Workup:
-
Cool the mixture back to 0°C.
-
Quench: Carefully add saturated aq.
dropwise to destroy excess hydride. -
Dilute with Ethyl Acetate (
) and water. -
Extraction: Wash the organic layer with water (
) and brine ( ) to remove DMF. -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Note: Me₅Bn derivatives are lipophilic; start with a non-polar eluent (e.g., Hexanes/EtOAc 95:5).
-
Protocol B: Deprotection Strategies
Method 1: Oxidative Cleavage (CAN)
Best for: Substrates sensitive to acid but stable to oxidation.
-
Dissolve the Me₅Bn ether in a mixture of Acetonitrile:Water (4:1) .
-
Add Ceric Ammonium Nitrate (CAN) (2.0 – 3.0 equiv) at 0°C.
-
The solution will turn orange/red. Stir for 15–60 minutes.
-
Endpoint: The reaction is usually rapid. The mixture will fade to pale yellow upon completion.
-
Workup: Dilute with water, extract with DCM. The byproduct (pentamethylbenzaldehyde) can be separated by chromatography.[1]
Method 2: Acidolysis (TFA)
Best for: Substrates stable to acid.
-
Dissolve the Me₅Bn ether in Dichloromethane (DCM) .
-
Add Trifluoroacetic Acid (TFA) (1% to 5% v/v).
-
Add a cation scavenger (e.g., anisole or pentamethylbenzene) to prevent re-alkylation, although the stable cation often reacts with TFA to form the trifluoroacetate ester.
-
Stir at 0°C or Room Temperature. Cleavage typically occurs within 30 minutes.[1]
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield (Protection) | Steric Hindrance | The Me₅Bn group is bulky. Switch solvent to DMF/HMPA (9:1) or use Potassium Hydride (KH) for faster deprotonation. |
| Incomplete Reaction | Chloride insolubility | Ensure Me₅Bn-Cl is fully dissolved. Add TBAI (catalytic) to generate the more reactive Iodide in situ. |
| Decomposition on Silica | Acid Sensitivity | The Me₅Bn ether is acid-labile. Add 1% Triethylamine ( |
| Over-oxidation (Deprotection) | Excess Oxidant | Use DDQ (buffered with phosphate buffer pH 7) instead of CAN for a milder oxidation profile. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New Jersey, 2014. (The definitive guide on protecting group stability and conditions).
-
Binkley, R. W.; Fretz, H. "Photochemical cleavage of pentamethylbenzyl ethers." Journal of Organic Chemistry, 1985 , 50(21), 4146–4147. (Demonstrates the photolability and electronic properties of the group).
-
Organic Syntheses, Coll. Vol. 10, p.63 (2004); Vol. 75, p.161 (1998). (Discusses the use of pentamethylbenzene as a cation scavenger, validating the stability of the pentamethylbenzyl cation).
-
Lee-Ruff, E.; Ablenas, F. J. "Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)." Canadian Journal of Chemistry, 1989 , 67(4), 699-702. (Mechanistic insight into oxidative cleavage of electron-rich benzylic ethers).
Sources
Precision Deprotection of PMB Ethers: Mild Oxidative and Non-Oxidative Protocols
Strategic Overview
The
However, the "standard" deprotection conditions—typically oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Ceric Ammonium Nitrate (CAN) —can be treacherous. Unbuffered DDQ generates acidic hydroquinones that cleave acid-sensitive groups (e.g., acetals, silyl ethers), while CAN is often too harsh for complex substrates.
This guide details three field-proven protocols for mild and selective PMB removal, moving beyond textbook definitions to address real-world solubility, buffering, and scavenger requirements.
Mechanistic Insight: The Oxidative Pathway
Understanding the mechanism is critical for troubleshooting. DDQ cleavage is not a simple hydrolysis; it is a Single Electron Transfer (SET) process.[1]
-
Charge Transfer: The electron-poor DDQ forms a charge-transfer complex with the electron-rich PMB aromatic ring (visualized by an immediate color change to deep green).
-
Radical Cation Formation: DDQ abstracts an electron, forming a PMB radical cation.
-
Nucleophilic Attack: Water (the mandatory nucleophile) attacks the benzylic position. Without water, this reaction fails.
Figure 1: The oxidative cleavage mechanism of PMB ethers via DDQ. Note the critical role of water as the nucleophile.
Protocol A: Buffered DDQ (The Gold Standard)
Best For: General substrates, acid-sensitive groups (acetals, TES/TBS ethers). Avoid For: Electron-rich alkenes, conjugated dienes (risk of competitive oxidation).
Standard DDQ oxidation produces DDQ-H
Materials
-
Solvent: Dichloromethane (DCM) / Water (18:1 ratio).
-
Reagent: DDQ (1.2 – 1.5 equivalents).
-
Buffer: pH 7.0 Phosphate Buffer (0.1 M) or solid Sodium Bicarbonate.
Step-by-Step Methodology
-
Preparation: Dissolve the PMB ether substrate in DCM (0.05 M concentration).
-
Buffering: Add pH 7 phosphate buffer (10% v/v relative to DCM). The mixture will be biphasic. Vigorous stirring is essential.
-
Addition: Add DDQ (1.2 equiv) in a single portion at 0 °C.
-
Observation: The reaction will turn dark green immediately, then fade to a reddish-brown as the DDQ is consumed.
-
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC. The reaction is typically complete in 30–90 minutes.
-
Tip: If the reaction stalls (green color persists) and starting material remains, add an additional 0.2 equiv of DDQ.
-
-
Quench: Pour the mixture into saturated aqueous NaHCO
. -
Workup: Extract with DCM (x3). Wash combined organics with saturated brine and 10% aqueous NaHSO
(sodium bisulfite) .-
Why Bisulfite? This reduces excess DDQ and the anisaldehyde byproduct, preventing them from streaking on silica columns.
-
Protocol B: Lewis Acid "Push-Pull" (Non-Oxidative)
Best For: Substrates containing oxidation-sensitive groups (conjugated dienes, electron-rich aromatics, sulfides) where DDQ is contraindicated. Mechanism: A "Push-Pull" system where a Lewis acid coordinates to the ether oxygen (push) and a soft nucleophile (thiol or anisole) scavenges the benzyl cation (pull).
Variant: Magnesium Bromide / Dimethyl Sulfide
This method is exceptionally mild and selective, often preserving TBDMS and benzyl ethers.
Step-by-Step Methodology
-
Preparation: Dissolve substrate in anhydrous Et
O or DCM. -
Reagents: Add MgBr
·OEt (3.0 equiv) and Dimethyl Sulfide (Me S) (10.0 equiv). -
Reaction: Stir at RT for 2–5 hours.
-
Note: Me
S acts as the nucleophilic scavenger, trapping the PMB cation to form a sulfonium salt, which prevents re-alkylation of the alcohol.
-
-
Workup: Quench with water. Extract with EtOAc.[1] The byproduct is water-soluble or volatile.
Protocol C: Catalytic Triflic Acid (High Selectivity)
Best For: Large scale, high selectivity (PMB vs Benzyl), and avoiding heavy metal waste. Reference: J. Org. Chem. 2011, 76, 23, 9817–9820.
Using stoichiometric acid is harsh. Using catalytic acid with a scavenger is mild.
Step-by-Step Methodology
-
Scavenger: Dissolve substrate and 1,3-dimethoxybenzene (1.0 equiv) in DCM.
-
Role: The 1,3-dimethoxybenzene is an electron-rich trap that reacts with the cleaved PMB cation via Friedel-Crafts alkylation.
-
-
Catalyst: Add Triflic Acid (TfOH) (0.5 mol% to 5 mol%) at 0 °C.
-
Reaction: Monitor closely (typically <15 mins).
-
Selectivity: This condition cleaves PMB ethers in minutes while leaving Benzyl (Bn) ethers intact for hours.
Selectivity Matrix
The following table summarizes the stability of common protecting groups under Buffered DDQ conditions.
| Protecting Group | Stability (Buffered DDQ) | Relative Rate (Cleavage) |
| PMB (p-Methoxybenzyl) | Labile | 100 (Fast) |
| NAP (2-Naphthylmethyl) | Labile | ~80 |
| DMPM (3,4-Dimethoxy) | Very Labile | >200 (Very Fast) |
| Bn (Benzyl) | Stable | < 1 (Very Slow) |
| TBDMS (Silyl) | Stable (if buffered) | N/A |
| Ac / Bz (Esters) | Stable | N/A |
| Acetonide | Stable (if buffered) | N/A |
Decision Tree & Workflow
Use this logical flow to select the appropriate protocol for your substrate.
Figure 2: Strategic decision matrix for selecting the optimal PMB deprotection method.
References
-
Original PMB Methodology: Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. Specific Removal of O-Methoxybenzyl Protection by DDQ Oxidation.
-
DDQ Selectivity Reviews: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Catalytic Acid Protocol: Naganawa, Y.; Aoyama, H.; Arai, T. Mild, Selective Deprotection of PMB Ethers with Triflic Acid/1,3-Dimethoxybenzene.
-
Lewis Acid (MgBr2) Protocol: Kim, S.; Park, J. H. Selective Cleavage of PMB Ethers with MgBr2 and Me2S.[2][3]
-
DDQ Mechanism & Kinetics: Zhang, Z.; Magnusson, G. Oxidative Cleavage of Benzyl Ethers with DDQ.
Sources
Using triflic acid for the cleavage of pentamethylbenzyl ethers
Application Note: Catalytic Cleavage of Pentamethylbenzyl Ethers Using Triflic Acid
Executive Summary
This guide details the protocol for the cleavage of Pentamethylbenzyl (Pmb) ethers using Trifluoromethanesulfonic acid (Triflic Acid, TfOH) . While Pentamethylbenzyl ethers are traditionally cleaved using Trifluoroacetic acid (TFA), the use of TfOH offers a distinct advantage: it drives the reaction via a catalytic mechanism at significantly lower temperatures (
Key Advantage: The protocol utilizes the "Proton Shuttle" mechanism, where the Friedel-Crafts alkylation of a scavenger regenerates the acid catalyst, allowing for sub-stoichiometric acid loading (1–5 mol%).
Scientific Basis & Mechanism
The Stability Hierarchy
To understand the utility of TfOH, one must contextualize the lability of the Pentamethylbenzyl group compared to other benzyl ethers. The cleavage rate is directly proportional to the stability of the resulting carbocation.
| Protecting Group | Abbr. | Electronic Effect | Acid Lability | Typical Cleavage |
| Benzyl | Bn | Neutral | Low | Hydrogenolysis / BBr |
| p-Methoxybenzyl | PMB | +M (Resonance) | Moderate | TFA / DDQ / CAN |
| Pentamethylbenzyl | Pmb | +I (Inductive x5) | High | Dilute TFA / Cat. TfOH |
The five methyl groups on the Pmb ring provide massive electron donation via induction and hyperconjugation, making the pentamethylbenzyl cation exceptionally stable. This stability allows for rapid cleavage but also increases the risk of the cation re-alkylating the substrate (Friedel-Crafts alkylation) if not immediately trapped.
The Catalytic Cycle (The "Proton Shuttle")
Unlike TFA cleavage, which is often solvent-mediated solvolysis, TfOH cleavage in non-nucleophilic solvents (DCM) relies on a scavenger (e.g., 1,3-dimethoxybenzene or anisole) to act as an irreversible trap.
Mechanism:
-
Initiation: TfOH protonates the ether oxygen.
-
Cleavage: The C-O bond breaks, releasing the alcohol and the Pmb carbocation.
-
Trapping: The scavenger intercepts the Pmb cation (Friedel-Crafts alkylation).
-
Regeneration: The wheland intermediate loses a proton to restore aromaticity, regenerating TfOH .
Figure 1: The catalytic cycle of TfOH-mediated cleavage. Note the regeneration of the proton upon scavenger alkylation.
Strategic Considerations
When to use TfOH over TFA or DDQ?
-
Use TfOH when:
-
The substrate contains acid-sensitive groups (e.g., acetals, silyl ethers) that might survive catalytic acid at
C but not neat TFA. -
You require "Global Deprotection" of multiple benzyl-type groups simultaneously.
-
Oxidative conditions (DDQ/CAN) are incompatible with your substrate (e.g., easily oxidized sulfur or selenium atoms).
-
-
Avoid TfOH when:
-
The substrate is extremely basic (amines) and will quench the catalyst stoichiometrically (unless excess acid is used).
-
Scavenger Selection
The choice of scavenger is critical to prevent the "Pmb-shuffle" (re-alkylation).
| Scavenger | Reactivity | Recommended For |
| 1,3-Dimethoxybenzene | High | Best general purpose; highly nucleophilic. |
| Anisole | Moderate | Standard substrates; cheaper. |
| Pentamethylbenzene | High | Specialized cases; prevents polymerization. |
| Thioanisole | High | Substrates containing Methionine/Cysteine. |
Detailed Protocol
Materials
-
Reagent: Trifluoromethanesulfonic acid (TfOH) [Handle in Fume Hood].
-
Solvent: Dichloromethane (DCM), Anhydrous.
-
Scavenger: 1,3-Dimethoxybenzene (preferred) or Anisole.
-
Quench: Saturated NaHCO
solution.
Protocol A: Catalytic Cleavage (Standard)
Best for substrates sensitive to high acid concentrations.
-
Preparation: Dissolve the Pmb-ether substrate (1.0 equiv) in anhydrous DCM (
M concentration). -
Scavenger Addition: Add 1,3-dimethoxybenzene (3.0 equiv). Note: Excess scavenger ensures the Pmb cation is trapped kinetically faster than it can recombine with the alcohol.
-
Cooling: Cool the reaction mixture to
C (ice bath). For highly sensitive substrates, cool to C. -
Catalyst Addition: Add TfOH (0.05 – 0.1 equiv) dropwise as a dilute solution in DCM.
-
Tip: Do not add neat TfOH directly to the reaction to avoid local charring.
-
-
Monitoring: Stir at
C. Monitor by TLC. Cleavage of Pentamethylbenzyl ethers is typically rapid (< 15 mins).-
Visual Cue: The solution may turn a transient deep color (often purple/red) due to the formation of the charge-transfer complex or the stable Pmb cation before trapping.
-
-
Quench: Pour the mixture into a vigorously stirring solution of saturated NaHCO
. -
Workup: Separate phases. Wash the organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography. The Scavenger-Pmb adduct is usually much less polar than the free alcohol and elutes early.
Protocol B: Stoichiometric Cleavage (Hard-to-Remove Cases)
Use this only if Protocol A yields incomplete cleavage.
-
Dissolve substrate in DCM (
M). -
Add Anisole (5.0 equiv).
-
Cool to
C. -
Add TfOH (1.1 equiv) dropwise.
-
Stir for 30-60 minutes.
-
Quench with NaHCO
.[1]
Experimental Workflow Diagram
Figure 2: Operational workflow for the catalytic cleavage of Pmb ethers.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Incomplete Cleavage | Catalyst quenching | Basic nitrogens in the substrate may be buffering the acid. Increase TfOH to >1.0 equiv (stoichiometric to the amine). |
| Side Products (Alkylation) | Scavenger failure | The Pmb cation is alkylating the substrate instead of the scavenger. Switch to a more nucleophilic scavenger (1,3-DMB) or increase scavenger equivalents (up to 10 eq). |
| Decomposition | Acid too strong | The substrate is acid-labile. Lower temperature to |
| Color Change (Dark) | Polymerization | The Pmb cation is polymerizing. Ensure high stirring rate and sufficient scavenger concentration. |
References
-
General Acid-Catalyzed Cleavage of Benzyl Ethers
-
Title: Mild, Selective Deprotection of PMB Ethers with Triflic Acid/1,3-Dimethoxybenzene.[2]
- Source:Tetrahedron Letters (Adapted methodology for Pmb).
- Note: While this reference focuses on p-Methoxybenzyl, the mechanistic applicability to Pentamethylbenzyl is chemically homologous and faster.
-
-
Scavenger Role in Acidic Cleavage
-
Triflic Acid Properties & Handling
- Title: Triflic Acid (TA)
- Source: Solvay.
-
Review of Ether Cleavage Methodologies
- Title: Protecting Groups: Ethers - Organic Chemistry Portal.
- Source: Organic Chemistry Portal.
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Assessment of 2,3,4,5,6-Pentamethylbenzyl Alcohol
Abstract & Scope
2,3,4,5,6-Pentamethylbenzyl alcohol (PMBA) is a critical intermediate in the synthesis of specialized polymers, photoresists, and fine chemical derivatives. Its high lipophilicity, attributed to the fully methylated benzene ring, presents unique chromatographic challenges compared to unsubstituted benzyl alcohols. This application note details a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol for determining the purity of PMBA. The method is designed to resolve PMBA from its likely synthetic precursors (pentamethylbenzene) and degradation products (pentamethylbenzaldehyde).[1]
Method Development Strategy: The "Why" Behind the Protocol
Chemical Context & Separation Logic
PMBA (CAS: 484-66-2) possesses a distinct structure: a benzene ring where all available hydrogen atoms are substituted with methyl groups, plus a hydroxymethyl group.[1]
-
Hydrophobicity: The five methyl groups significantly increase the molecule's hydrophobicity (logP ~3.[1]5) compared to benzyl alcohol (logP ~1.0).[1] Consequently, standard C18 methods for benzyl alcohol using high-water content will result in excessive retention times for PMBA.[1]
-
Detection: The electron-rich aromatic ring provides strong UV absorption.[1] While 254 nm is selective for the aromatic system, 210 nm is recommended for higher sensitivity to detect trace non-conjugated impurities.[1]
Impurity Profiling
To ensure a "self-validating" system, we must anticipate and resolve potential impurities based on the synthesis pathway (typically chloromethylation of pentamethylbenzene followed by hydrolysis).
| Impurity | Origin | Relative Polarity (RP-HPLC Elution) |
| Pentamethylbenzyl Alcohol (Analyte) | Target Product | Moderate (Elutes 1st or 2nd) |
| Pentamethylbenzaldehyde | Oxidation Byproduct | Moderate/Low (Elutes close to Alcohol) |
| Pentamethylbenzyl Chloride | Synthetic Intermediate | Low (Elutes later) |
| Pentamethylbenzene | Starting Material | Very Low (Elutes last) |
| Bis(pentamethylbenzyl) ether | Side Reaction Dimer | Extremely Low (Elutes very late) |
Experimental Protocol
Instrumentation & Reagents[1]
-
HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary pump, DAD detector).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18).[1]
-
Note: A C8 column may be used to reduce run time if the C18 retention is too strong.[1]
-
-
Solvents:
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidification suppresses silanol activity and sharpens peaks.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Strong eluent required for lipophilic polymethylated ring.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Controls viscosity and ensures reproducibility.[1] |
| Injection Volume | 5-10 µL | Adjusted based on sample concentration (target 1 mg/mL). |
| Detection | UV 210 nm (Primary)UV 254 nm (Secondary) | 210 nm for max sensitivity; 254 nm for specificity.[1] |
Gradient Program
A gradient is strictly necessary to elute the highly non-polar impurities (like the dimer or starting material) that would otherwise carry over to subsequent runs.[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 50% | Initial hold to retain polar degradation products.[1] |
| 2.0 | 50% | Isocratic hold.[1] |
| 12.0 | 95% | Linear ramp to elute hydrophobic impurities (Pentamethylbenzene).[1] |
| 15.0 | 95% | Wash step to remove dimers/polymers. |
| 15.1 | 50% | Return to initial conditions.[1] |
| 20.0 | 50% | Re-equilibration (Crucial for reproducibility). |
Sample Preparation
-
Diluent: Acetonitrile:Water (80:20 v/v).[1] Note: High organic content is needed to dissolve the sample fully.
-
Stock Solution: Weigh 10 mg of PMBA into a 10 mL volumetric flask. Dissolve in Diluent.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
System Suitability & Validation Criteria (Self-Validating System)
To ensure the data is trustworthy, the system must pass these criteria before sample analysis.
| Parameter | Acceptance Criteria | Corrective Action |
| Retention Time (PMBA) | 4.0 - 6.0 min | Adjust %B in start of gradient. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.2 | Replace column or prepare fresh mobile phase. |
| Theoretical Plates (N) | > 5000 | Check connections or replace column. |
| Resolution (Rs) | > 2.0 (between PMBA and nearest impurity) | Decrease gradient slope. |
| % RSD (Area) | < 1.0% (n=5 injections) | Check injector precision or pump stability. |
Visualizing the Workflow & Mechanism
The following diagrams illustrate the analytical workflow and the separation logic based on polarity.
Analytical Workflow
Caption: Step-by-step analytical workflow from sample preparation to purity calculation.
Separation Logic & Elution Order
Caption: Predicted elution order on C18. Hydrophobic impurities retain longer than the alcohol.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Double Peaks / Split Peaks | Solvent mismatch | Ensure sample diluent matches initial mobile phase (50% ACN). |
| High Backpressure | Particulate matter | Re-filter sample; Check guard column.[1] |
| Drifting Baseline | Gradient issues or UV absorption of ACN | Use HPLC-grade ACN; Ensure column is equilibrated (20 min). |
| Missing Impurity Peaks | Elution too slow | Extend the 95% B hold time to flush highly lipophilic dimers. |
References
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
SIELC Technologies. (2018).[1] Separation of this compound on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link][1]
-
Simeonov, S. P., et al. (2010).[1][2] Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC. American Journal of Analytical Chemistry. Retrieved October 26, 2023, from [Link][1]
-
NIST Chemistry WebBook. (n.d.).[1] 2,3,4,5,6-Pentafluorobenzyl alcohol (Analogous Structure Data). Retrieved October 26, 2023, from [Link][1]
Sources
Using pentamethylbenzyl alcohol derivatives in solid-phase synthesis
Application Note: Advanced Solid-Phase Peptide Synthesis Using Pentamethylbenzyl Alcohol Derivatives
Executive Summary
The "pentamethyl" structural motif—characterized by a benzene ring fully substituted with electron-donating methyl groups—represents the pinnacle of acid-labile chemistry in Solid-Phase Peptide Synthesis (SPPS). While standard linkers like Wang (p-alkoxybenzyl) require high concentrations of trifluoroacetic acid (TFA) for cleavage, derivatives of pentamethylbenzyl alcohol (and its heterocyclic analogues Pbf and Pmc ) utilize extreme electron density to stabilize carbocation intermediates.
This guide details the application of these derivatives in two critical areas:
-
Side-Chain Protection: The industry-standard Pbf group for Arginine.[1][2]
-
Hypersensitive Linkers: Using pentamethylbenzyl esters for the synthesis of protected peptide fragments.
The Mechanistic Advantage: Electron Density & Acid Lability
The core principle behind all pentamethylbenzyl derivatives is carbocation stabilization . In SPPS, cleavage rates are dictated by the stability of the leaving group's carbocation.
-
Benzyl (Bn): Unsubstituted. Requires strong acid (HF/TFMSA).
-
Wang (p-Alkoxybenzyl): Electron-donating oxygen. Cleaves with 95% TFA.[3]
-
Pentamethylbenzyl (PMe₅Bn): Five methyl groups + oxygen. The inductive effect (+I) of five methyls hyper-stabilizes the resulting cation, allowing cleavage with dilute acid (1–5% TFA) .
Comparative Acid Sensitivity
| Derivative Class | Structure / Name | Acid Requirement | Primary Application |
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | 95% TFA (Fast) | Arginine Protection (Standard) |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | 95% TFA (Slow) | Arginine Protection (Legacy) |
| PMe₅Bn Ester | Pentamethylbenzyl ester | 1% TFA | Protected Fragment Synthesis |
| PMB Scavenger | Pentamethylbenzene | N/A (Additive) | Cation Scavenger (Trp/Tyr protection) |
Arginine Protection: The Pbf vs. Pmc Standard
The most commercially significant application of the pentamethyl motif is in protecting the guanidino group of Arginine.
The Problem with Mtr and Tosyl
Early Arginine protection (Mtr, Tos) required harsh conditions (long TFA exposure or HF) that caused tryptophan alkylation and sulfonylation.
The Solution: Pbf (Pentamethyldihydrobenzofuran)
Pbf is a structural evolution of Pmc. Both use the pentamethyl-oxygenated ring to create a labile sulfonyl bond. However, Pbf is superior because the dihydrobenzofuran ring is more planar than the chroman ring of Pmc, allowing for better orbital overlap and faster cleavage.
-
Cleavage Efficiency: Pbf is fully removed in <30 minutes with 95% TFA. Pmc often requires 1–2 hours.
-
Side Reactions: Pbf minimizes the formation of sulfonyl-tryptophan adducts, a common impurity when using Pmc.
Application Note: Pentamethylbenzyl Esters for Fragment Condensation
For convergent peptide synthesis (ligating fragments), you must cleave the peptide from the resin without removing side-chain protecting groups. Standard Wang resin cannot do this.
The Solution: Use a Pentamethylbenzyl (PMe₅Bn) Ester Linker . Because the PMe₅Bn cation is so stable, the ester bond between the peptide C-terminus and the resin can be cleaved with 1% TFA in DCM , leaving tert-butyl (tBu), Boc, and Pbf side-chain protectors intact.
Protocol: Synthesis of Protected Peptide Fragments
Materials:
-
Resin: Hydroxymethyl-pentamethylbenzyl functionalized polystyrene.
-
Cleavage Cocktail: 1% TFA in Dichloromethane (DCM).[4]
-
Neutralization Solution: 5% Pyridine in Methanol.
Step-by-Step Workflow:
-
Loading:
-
Couple the first Fmoc-amino acid to the hydroxyl resin using MSNT/MeIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / N-methylimidazole).
-
Note: Standard DIC/DMAP coupling carries a risk of racemization; MSNT is preferred for esterification of electron-rich alcohols.
-
-
Elongation:
-
Perform standard Fmoc/tBu SPPS cycles.
-
Critical: Do not use protecting groups labile to 1% TFA (e.g., Trityl on His) if they must be retained. However, Trt on Cys is usually stable enough for short 1% TFA bursts.
-
-
Selective Cleavage (The "Soft" Cut):
-
Wash resin with DCM (3x).
-
Treat resin with 1% TFA / DCM (10 mL per gram of resin) for 2 minutes .
-
Filter immediately into a flask containing 5% Pyridine/Methanol .
-
Reasoning: The pyridine instantly neutralizes the TFA, preventing the acid from attacking side-chain protecting groups (like tBu or Pbf).
-
Repeat the 1% TFA treatment 5–10 times.
-
-
Isolation:
-
Combine filtrates.[5]
-
Evaporate DCM/MeOH under reduced pressure.
-
Precipitate the protected fragment in cold water or ether.
-
-
Result: A fully protected peptide with a free C-terminal carboxylic acid, ready for fragment condensation.
Protocol: Optimized Global Deprotection (Arg-Pbf Containing Peptides)
When the goal is the final, fully deprotected peptide, the Pbf group must be removed efficiently.
The "Scavenger" Role: The cleaved Pbf cation is reactive.[2][4][6] If not quenched, it will re-attach to Tryptophan. We utilize Thioanisole and EDT (Ethanedithiol) as specific scavengers for the sulfonyl species.
Reagent K (Modified for Pbf):
Procedure:
-
Place dry peptidyl-resin in a reactor.
-
Add cooled (4°C) Reagent K. The exotherm from Pbf cleavage can be significant; cooling prevents side reactions.
-
Agitate for 2 to 3 hours .
-
Note: Arg(Pmc) would require 4–5 hours. Arg(Pbf) is usually done in 2.
-
-
Precipitate in cold diethyl ether.
-
Centrifuge and wash pellet 3x with ether to remove the Pbf-thioanisole adducts.
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Trp Alkylation (+253 Da) | Pbf cation re-attachment to Indole ring. | Increase Thioanisole to 10%. Ensure cleavage cocktail is fresh. |
| Slow Arg Deprotection | Using Pmc instead of Pbf; or old TFA. | Switch to Fmoc-Arg(Pbf)-OH. Use fresh TFA. Extend time to 4h. |
| Premature Linker Cleavage | PMe₅Bn ester is too labile. | Avoid using >0.1% TFA during synthesis steps (e.g., ensure DCM washes are acid-free). |
| Methionine Oxidation | Lack of reduction potential in cocktail. | Ensure EDT or DTT is present in the cleavage mix. |
Visual Workflow: Fragment Condensation Strategy
References
-
Carpino, L. A., et al. (1993).[1] "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant."[1][6] Tetrahedron Letters, 34(49), 7829-7832. Link
-
Ramage, R., & Green, J. (1987).[1] "NG-2,2,5,7,8-pentamethylchroman-6-sulphonyl-L-arginine: A new acid labile derivative for peptide synthesis."[1] Tetrahedron Letters, 28(20), 2287-2290. Link
- Barlos, K., et al. (1991). "Preparation of protected peptide fragments using trityl resins." International Journal of Peptide and Protein Research. (Contextual reference for 1% TFA cleavage methods comparable to PMe5Bn).
-
Merck Millipore / Novabiochem . "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols." Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][6][9] Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
How to improve the yield of pentamethylbenzyl ether formation
Subject: Yield Optimization & Troubleshooting Guide
Ticket ID: PnMB-OPT-2024 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Hidden" Complexity
You are likely here because your yield for pentamethylbenzyl (Me
While standard benzyl protections are routine, the pentamethylbenzyl group presents a unique paradox:
-
Steric Bulk: The five methyl groups create significant steric hindrance around the benzylic carbon, slowing down the
attack. -
Electronic Activation: The electron-rich ring stabilizes the benzylic carbocation, promoting
pathways that lead to rapid self-polymerization (Friedel-Crafts alkylation) rather than ether formation.
This guide moves beyond standard textbook protocols to address these competing mechanisms.
Module 1: The Chemistry & Mechanism
To improve yield, you must visualize the battlefield. The reaction is a race between the nucleophilic attack of your alcohol (Path A) and the self-destruction of the reagent (Path B).
The Competitive Pathway Diagram
The following diagram illustrates why your reaction might be failing.
Caption: Path A (
Module 2: Troubleshooting Guide (Q&A)
Issue 1: The "Purple Tar" Phenomenon
Q: My reaction mixture turned dark purple/black within 30 minutes, and the workup was a mess. A: You are witnessing Friedel-Crafts self-alkylation .
-
The Cause: The pentamethylbenzyl chloride reagent ionized before your alcohol could attack it. The resulting cation attacked another molecule of the reagent, starting a polymerization chain.
-
The Fix:
-
Order of Addition: Never add the base to a mixture of alcohol and chloride.
-
Pre-activation: Deprotonate the alcohol with NaH completely (30-60 mins) before adding the pentamethylbenzyl chloride.
-
Slow Addition: Add the chloride dropwise to the alkoxide solution. This ensures the chloride always encounters a high concentration of nucleophile (alkoxide), favoring Path A.
-
Issue 2: Low Conversion (Starting Material Remains)
Q: I refluxed for 12 hours, but TLC shows 40% unreacted alcohol. A: This is a Steric Hindrance issue.
-
The Cause: The five methyl groups act like a shield. A standard alkoxide in THF often lacks the kinetic energy to penetrate this shield effectively.
-
The Fix:
-
Solvent Switch: Move from THF to DMF or DMSO . The high dielectric constant dissociates the ion pair (Alkoxide-Na
), making the "naked" alkoxide significantly more aggressive. -
Catalysis: Add 10 mol% TBAI (Tetrabutylammonium iodide) . This performs an in-situ Finkelstein reaction, converting the benzyl chloride to a benzyl iodide, which is a much better leaving group (approx. 100x faster rate).
-
Issue 3: Hydrolysis Products
Q: I isolated a white solid, but NMR shows it's pentamethylbenzyl alcohol, not my ether. A: Your system contained trace moisture .
-
The Cause: Water is a smaller, less hindered nucleophile than your substrate. It will win the race to the benzylic position every time.
-
The Fix:
-
Dry your DMF over molecular sieves (4Å) for 24 hours.
-
Use NaH (60% in oil) and wash it with dry hexane if your substrate is extremely valuable, though usually, the oil is negligible.
-
Module 3: Optimized Protocols
Choose the protocol that fits your substrate's stability.
Protocol A: The "Sledgehammer" (High Yield, Stable Substrates)
Best for: Primary/Secondary alcohols stable to strong base.
| Reagent | Equivalents | Role |
| Substrate (R-OH) | 1.0 | Nucleophile |
| NaH (60%) | 1.5 - 2.0 | Strong Base |
| Me | 1.2 - 1.5 | Electrophile |
| TBAI | 0.1 (10%) | Catalyst |
| DMF (Anhydrous) | 0.5 M Conc. | Solvent |
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Deprotonation: Suspend NaH in DMF. Cool to 0°C. Add R-OH dissolved in minimal DMF dropwise.
-
Activation: Stir at 0°C for 15 min, then warm to RT for 30 min. Bubbling must cease.
-
Catalyst: Add TBAI solid in one portion.
-
Electrophile Addition: Cool back to 0°C. Add Me
Bn-Cl (dissolved in minimal DMF) dropwise over 20 minutes . -
Reaction: Warm to RT. If conversion is slow after 2 hours, heat to 60°C.
-
Quench: Cool to 0°C. Add saturated NH
Cl carefully.
Protocol B: The "Velvet Glove" (Acid/Base Sensitive Substrates)
Best for: Complex scaffolds prone to elimination or racemization.
| Reagent | Equivalents | Role |
| Substrate (R-OH) | 1.0 | Nucleophile |
| Ag | 2.0 - 3.0 | Mild Base / Halogen Scavenger |
| Me | 1.5 | Electrophile |
| DCM or Toluene | 0.2 M Conc. | Solvent |
Step-by-Step:
-
Dissolve R-OH and Me
Bn-Cl in the solvent. -
Add Ag
O (Silver Oxide) in one portion. -
Protect from light (foil wrap). Stir at RT to 40°C.
-
Note: This reaction is heterogeneous. High stirring speed is critical.
-
Filter through Celite to remove silver salts before workup.
Module 4: Advanced FAQ & Cleavage
Q: Why use Pentamethylbenzyl (Me
-
PMB: Cleaved by acid (TFA) and oxidation (DDQ).
-
Me
Bn: Stable to Acid (TFA/HCl). It survives conditions that strip off BOC, trityl, or PMB groups. It is cleaved exclusively by oxidative conditions (CAN - Cerium Ammonium Nitrate) [1].[1]
Q: Can I use microwave irradiation? A: Yes, but be careful. Microwave heating is rapid. For Protocol A, use 80°C for 10-20 minutes. Ensure your vessel is rated for the pressure if using volatile solvents, though DMF is preferred.
References
-
Protecting Groups: Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link][1][2][3][4][5]
-
Side Reactions in Ether Synthesis. Master Organic Chemistry. Available at: [Link]
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
Methods to suppress electrophilic C-benzylation side reactions
Ticket #892: Suppression of Electrophilic C-Benzylation Side Reactions Status: Open Assigned Specialist: Senior Application Scientist[1]
Diagnostic & Triage
User Report: "I am attempting N- or O-benzylation of an electron-rich aromatic substrate (phenol/aniline). I am observing a significant impurity (M+90 mass shift) consistent with a benzyl group attached to the aromatic ring (C-alkylation) rather than the heteroatom."
Root Cause Analysis Flowchart
Use this decision tree to identify the specific variable driving your side reaction.
Figure 1: Diagnostic logic for isolating the driver of regioselectivity issues.
Technical Solutions (The "Fixes")
Solution A: The Solvent Switch (Solvation Control)
The Issue: In protic solvents (alcohols, water), the solvent forms hydrogen bonds with the hard nucleophilic center (Oxygen or Nitrogen). This "shielding" reduces the nucleophilicity of the heteroatom, allowing the "softer" aromatic ring carbons to compete for the electrophile. The Fix: Switch to Polar Aprotic Solvents (DMF, DMSO, NMP, or Acetone).
-
Mechanism: These solvents solvate cations effectively (leaving the anion "naked" and reactive) but do not hydrogen bond with the anionic nucleophile. This dramatically accelerates the
attack by the heteroatom, kinetically outcompeting the C-alkylation [1].
Solution B: The "Cesium Effect" (Counter-ion Control)
The Issue: Small, hard cations (Li+, Na+) form tight ion pairs with the phenoxide/anilide anion. This electrostatic "cage" hinders the direct attack of the heteroatom.
The Fix: Utilize Cesium Carbonate (
-
Mechanism: Cesium has a large ionic radius and low charge density.[1] It forms a "loose" ion pair (solvent-separated ion pair).[1] This exposes the nucleophile (O or N), effectively making it "naked" and highly reactive toward the benzyl halide. This is widely cited as the most effective method for ensuring O/N-selectivity over C-alkylation [2][3].[1]
Solution C: Kinetic vs. Thermodynamic Control
The Issue: C-alkylation (Friedel-Crafts type) disrupts aromaticity in the transition state, requiring higher activation energy (Thermodynamic product).[1] O/N-alkylation is a direct displacement (Kinetic product).[1] The Fix:
-
Lower Temperature: Run the reaction at 0°C to Room Temperature. Avoid reflux.[1]
-
Better Leaving Group: Use Benzyl Bromide instead of Benzyl Chloride. The higher reactivity of the bromide allows the reaction to proceed at lower temperatures, favoring the kinetic (O/N) product.
Deep Dive: Mechanistic Pathway
Understanding the competition between the
Figure 2: Mechanistic competition. Path A is promoted by polar aprotic solvents and large counter-ions (Cs+).
Standard Operating Procedure (SOP)
Protocol: High-Fidelity N/O-Benzylation using the Cesium Effect.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 equiv Substrate : 1.1 equiv | Slight excess of base ensures complete deprotonation without promoting bis-alkylation.[1] |
| Solvent | Anhydrous DMF or Acetonitrile (0.1 M - 0.2 M) | Promotes "naked anion" reactivity.[1] |
| Temperature | 0°C | Kinetic control favors heteroatom attack.[1] |
| Atmosphere | Nitrogen/Argon | Prevents moisture from solvating the anion (mimicking protic conditions). |
Step-by-Step Workflow:
-
Dissolution: Charge the reaction vessel with the aromatic substrate and anhydrous DMF.
-
Deprotonation: Add
(powdered, dried) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to generate the "naked" anion.-
Checkpoint: The solution often changes color (yellow/orange) indicating anion formation.
-
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Addition: Add Benzyl Bromide dropwise over 10 minutes.
-
Why: Slow addition prevents localized "hot spots" of concentration that might trigger the thermodynamic C-alkylation.[1]
-
-
Reaction: Allow to warm to RT naturally. Monitor by HPLC/TLC.[1]
-
Quench: Pour into ice water. The O/N-benzylated product usually precipitates or can be extracted with EtOAc.[1]
Frequently Asked Questions (FAQs)
Q: Why does my phenol substrate still show C-alkylation even in DMF? A: If your phenol is extremely electron-rich (e.g., resorcinol, phloroglucinol), the ring carbon is exceptionally nucleophilic. In these cases, even the "naked anion" might not be enough.
-
Advanced Fix: Use a phase transfer catalyst (PTC) like Tetrabutylammonium Iodide (TBAI) in a biphasic system (DCM/Water).[1] The bulky quaternary ammonium cation protects the oxygen and directs reactivity, often suppressing C-alkylation further [4].
Q: Can I use NaH instead of Cesium Carbonate?
A: You can, but it is riskier for regioselectivity. NaH generates a very "hard" naked anion if the solvent is purely aprotic, but the
Q: I see a side product that isn't C-benzylation, but has a similar mass. What is it? A: Be aware of solvent participation .[1] In DMF with strong bases and heating, dimethylamine can be liberated and react with benzyl bromide to form benzyldimethylamine. Additionally, DMF can react with the benzyl cation. Always verify impurities by NMR, not just MS [5].
References
-
PharmaXChange. (2011).[1] Conditions for O-alkylation vs C-alkylation of Phenolates. Retrieved from
-
Escudero, M. I., et al. (2011).[2] Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides. Synthesis. Retrieved from
-
Kremenchuzky, L., et al. (2025). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. ResearchGate. Retrieved from
-
Master Organic Chemistry. (2018). Reactions on the Benzylic Carbon. Retrieved from
-
Colgan, A. C., et al. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison. Journal of Organic Chemistry. Retrieved from
Sources
Overcoming steric hindrance in the protection of bulky secondary alcohols
Welcome to the Steric Hindrance Support Hub .
This guide is designed for the bench scientist facing a specific problem: The standard protection protocols are failing because your substrate is too bulky.
When a secondary alcohol is flanked by quaternary centers, rigid ring systems (like steroids or terpenes), or bulky substituents (t-Butyl, Adamantyl), the nucleophilic oxygen is physically shielded. Standard kinetic attacks (e.g., TBSCl/Imidazole or Ac2O/Pyridine) fail because the activation energy barrier is raised by steric repulsion.
To overcome this, we must switch from Kinetic Control (standard reagents) to Thermodynamic/Hyper-Electrophilic Activation .
Quick Reference: The "Nuclear Option" Reagent Table
If standard conditions (TBSCl, Ac2O/Py, NaH/BnBr) have failed, move immediately to these protocols.
| Target Group | Standard (Failed) | High-Power Alternative | Why It Works |
| Silyl Ether (TBS) | TBSCl + Imidazole | TBSOTf + 2,6-Lutidine | Triflate is a "super-leaving" group; Lutidine is non-nucleophilic. |
| Ester (Ac) | Ac₂O + Pyridine | Ac₂O + Sc(OTf)₃ (Cat.) | Scandium acts as a hyper-Lewis acid, activating the anhydride carbonyl. |
| Benzyl Ether (Bn) | NaH + BnBr | Dudley Reagent | Neutral conditions; SN1-like transfer avoids elimination side-reactions. |
| MOM Ether | MOMCl + DIPEA | MOMCl + NaH + TBAI | TBAI adds Iodide catalysis (Finkelstein-like activation of MOMCl). |
Module 1: Silylation of Hindered Alcohols
The Problem: You are using TBSCl/Imidazole. The reaction stalls at 10% conversion or requires heating that degrades your molecule. The Fix: The Corey-Venkateswarlu Protocol (TBSOTf).
The Science
TBSCl is not electrophilic enough to penetrate the steric wall of a hindered alcohol. TBS-Triflate (TBSOTf) carries the trifluoromethanesulfonate group, one of the best leaving groups known (
Critical Warning: TBSOTf is aggressive. It can open epoxides and cleave weak acetals.
Protocol: TBS Protection of a Hindered 2° Alcohol
-
Reagents: Substrate (1.0 equiv), TBSOTf (1.5 equiv), 2,6-Lutidine (2.0 equiv).
-
Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration).
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Add substrate and 2,6-Lutidine to DCM. Cool to 0°C .[1][2]
-
Note: We use 2,6-Lutidine instead of Pyridine/Imidazole because the methyl groups on Lutidine prevent it from attacking the silyl center (nucleophilic catalysis), which can lead to side reactions. It acts purely as a proton sponge.
-
-
Addition: Add TBSOTf dropwise via syringe.
-
Visual Check: The solution may fume slightly; this is normal.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT).
-
Monitoring: Most hindered alcohols react within 1-2 hours.
-
-
Quench: Dilute with DCM, pour into saturated aq. NaHCO₃.
-
Purification: Flash chromatography.
Module 2: Acylation (Esterification)
The Problem: Acetylation of a tertiary alcohol or hindered secondary alcohol (e.g., Lathyrane scaffold) yields no product with Ac₂O/Pyridine/DMAP. The Fix: Lewis Acid Catalysis (Scandium Triflate) .
The Science
Standard DMAP catalysis relies on forming an N-acylpyridinium ion. If the alcohol is too bulky, it cannot approach this intermediate. Scandium(III) Triflate (
Protocol: Sc(OTf)₃ Catalyzed Acetylation
-
Reagents: Substrate (1.0 equiv), Acetic Anhydride (1.5–2.0 equiv), Sc(OTf)₃ (1–5 mol%).
-
Solvent: Acetonitrile (MeCN) or Nitromethane (CH₃NO₂). Note: MeCN is usually sufficient.
-
Mix: Dissolve alcohol in MeCN at RT.
-
Catalyst: Add Sc(OTf)₃ (solid). It is stable in air.
-
Reagent: Add Acetic Anhydride.
-
Reaction: Stir at RT.
-
Troubleshooting: If no reaction after 1 hour, heat to 50°C. Sc(OTf)₃ is thermally stable.
-
-
Workup: Dilute with EtOAc, wash with water (to remove catalyst/acetic acid).
-
Bonus: The catalyst can often be recovered from the aqueous phase, but for small scale, it is usually discarded.
-
Module 3: Benzylation (The "Dudley" Method)
The Problem: Williamson ether synthesis (NaH + BnBr) causes elimination of your hindered alcohol to an alkene, or your substrate decomposes in strong base. The Fix: Dudley Reagent (2-Benzyloxy-1-methylpyridinium triflate) .
The Science
This reagent allows benzylation under neutral to mildly acidic conditions. It operates via an
Protocol
-
Reagent: Dudley Reagent (2.0 equiv), MgO (Acid scavenger, 2.0 equiv).
-
Solvent: Trifluorotoluene (PhCF₃) or Toluene.
-
Mix: Suspend alcohol, Dudley Reagent, and MgO in PhCF₃.
-
Heat: Warm to 80–90°C.
-
Mechanism: The pyridone byproduct precipitates out or is easily removed by chromatography.
-
Result: Benzyl ether formation without touching base-sensitive groups.
Visualizing the Logic
Diagram 1: Reagent Selection Decision Tree
Use this flow to determine the correct protocol for your specific substrate.
Caption: Decision matrix for selecting reagents based on substrate sensitivity and steric demand.
Diagram 2: Mechanism of Sc(OTf)₃ Activation
Understanding why Lewis Acid catalysis succeeds where DMAP fails.
Caption: Sc(OTf)3 coordinates to the anhydride, creating a hyper-electrophile capable of overcoming the steric barrier of the alcohol.
Troubleshooting & FAQs
Q: I used TBSOTf, but my product turned black and I see multiple spots on TLC. A: You likely stripped other protecting groups.
-
Diagnosis: TBSOTf is a strong Lewis Acid. If you have an acetal (MOM, acetonide) or an epoxide elsewhere, TBSOTf will chew them up.
-
Solution: Switch to TBS-Cl + NaH + Iodine (catalytic) . The Iodine acts as a milder Lewis acid than Triflate, often activating the silyl chloride just enough for hindered alcohols without destroying acetals.
Q: My Sc(OTf)₃ reaction works, but I can't get rid of the Scandium during workup (emulsions). A: Scandium loves oxygen.
-
Solution: Do a Phosphate Wash . Wash your organic layer with 10% aqueous
or phosphate buffer. The Scandium phosphate is insoluble and will precipitate or stay in the aqueous layer, breaking the emulsion.
Q: I'm trying to make a MOM ether, but MOMCl/DIPEA does nothing. NaH causes elimination. A: Use Finkelstein Activation .
-
Protocol: Add TBAI (Tetrabutylammonium Iodide) (0.5 equiv) to your MOMCl/DIPEA reaction.
-
Why: This generates MOM-Iodide in situ. MOM-I is a much better electrophile than MOM-Cl and reacts faster, often allowing you to avoid using NaH and stick to the milder DIPEA.
References
-
Corey-Venkateswarlu Silylation: Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl ethers. Journal of the American Chemical Society. Link
-
Scandium Triflate Catalysis: Ishihara, K., Kubota, M., Kurihara, H., & Yamamoto, H. (1996). Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides. Journal of the American Chemical Society. Link
-
Dudley Reagent (Benzyl Protection): Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. The Journal of Organic Chemistry. Link
-
Iodine Catalyzed Silylation: Bartoli, G., et al. (2003). Iodine-catalyzed silylation of alcohols with hexamethyldisilazane. European Journal of Organic Chemistry. Link
Sources
Validation & Comparative
Comparative Guide: Pentamethylbenzyl (Me₅Bn) vs. p-Methoxybenzyl (PMB) Protecting Groups
Topic: Comparison of Pentamethylbenzyl (Me₅Bn) vs. p-Methoxybenzyl (PMB) Protecting Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary: The "Super-Labile" vs. The "Workhorse"
In the strategic planning of organic synthesis, the choice between Pentamethylbenzyl (Me₅Bn) and p-Methoxybenzyl (PMB) often dictates the orthogonality of a synthetic route.
-
PMB (p-Methoxybenzyl): The industry standard for oxidatively cleavable protection. It offers a balanced stability profile—stable to basic and mild acidic conditions, but cleanly removed by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or strong acid (TFA).
-
Me₅Bn (Pentamethylbenzyl): A specialized, electron-rich variant. Due to the inductive and hyperconjugative effects of five methyl groups, Me₅Bn is significantly more acid-labile and more oxidatively labile than PMB. It is often employed when a protecting group must be removed under extremely mild conditions to preserve other sensitive functionalities, or in peptide chemistry to minimize electrophilic scavenging side reactions.
Nomenclature Clarification:
-
Me₅Bn: Refers to Pentamethylbenzyl (also abbreviated as Pen in peptide chemistry).
-
Note: "PMB" is occasionally used to refer to pentamethylbenzene (the scavenger molecule), but in the context of protecting groups, it almost exclusively denotes p-methoxybenzyl. This guide uses Me₅Bn for pentamethylbenzyl to ensure scientific precision.
-
Mechanistic Comparison: Electronic & Steric Tuning
The performance difference between these two groups is rooted in the stability of the carbocation intermediate generated during cleavage.
Electronic Effects
-
PMB: Stabilized primarily by the resonance effect (+M) of the para-methoxy group. The lone pair on the oxygen donates electron density into the ring, stabilizing the benzyl carbocation.
-
Me₅Bn: Stabilized by the inductive (+I) and hyperconjugative effects of five methyl groups. While individual methyl effects are weaker than a methoxy resonance effect, the cumulative effect of five methyls creates an exceptionally stable, electron-rich aromatic system.
Steric Effects
-
Me₅Bn is significantly bulkier than PMB. This steric hindrance can be leveraged to protect less hindered alcohols selectively or to block nucleophilic attacks at adjacent sites, but it may also slow down the rate of installation (alkylation).
Figure 1: Mechanistic divergence in cleavage lability driven by carbocation stability.
Comparative Performance Metrics
The following data highlights the operational windows for each group.
| Feature | p-Methoxybenzyl (PMB) | Pentamethylbenzyl (Me₅Bn) |
| Acid Stability | Moderate. Stable to dilute acid (e.g., 1% HCl). Cleaved by 10–50% TFA in DCM. | Low. Extremely acid-labile. Can be cleaved by 1–5% TFA, often comparable to Trityl (Trt) or Mmt groups. |
| Oxidative Stability | Low. Cleaved by DDQ (1.1 equiv) or CAN. | Very Low. Lower oxidation potential than PMB.[8] Cleaves rapidly with DDQ/CAN; susceptible to ambient air oxidation over long periods. |
| Base Stability | High. Stable to NaH, LiOH, LDA. | High. Stable to NaH, LiOH, LDA. |
| Hydrogenation | Labile. Cleaved by H₂/Pd-C. | Labile. Cleaved by H₂/Pd-C (often slower due to sterics). |
| Peptide Synthesis | Used for Cys protection (Mob ). Cleaved by HF. | Used for Cys protection (Pen ). Cleaved by HF (Yields less reactive cation). |
| Primary Use Case | General alcohol protection requiring orthogonality to Benzyl (Bn). | "Super-labile" protection for highly sensitive substrates or to avoid side-reactions. |
Experimental Protocols
A. Installation (Williamson Ether Synthesis)
Standard alkylation protocol applicable to both, though Me₅Bn requires longer reaction times due to steric bulk.
-
Reagents: Alcohol substrate (1.0 equiv), NaH (1.5 equiv), PMB-Cl or Me₅Bn-Cl (1.2–1.5 equiv), TBAI (cat.), DMF or THF.
-
Procedure:
-
Cool the solution of alcohol in dry DMF to 0°C.
-
Add NaH portion-wise. Stir for 30 min to generate the alkoxide.
-
Add the benzyl chloride dropwise.
-
Crucial Step: For PMB, warm to RT and stir 2–4 h. For Me₅Bn , stir at RT for 12–24 h or heat to 50°C if the substrate permits, to overcome steric hindrance.
-
Quench with NH₄Cl, extract with EtOAc.
-
B. Deprotection: Oxidative Cleavage (DDQ Method)
The most common method for removing PMB, also effective for Me₅Bn.
-
System: DDQ (1.2–1.5 equiv) in DCM:H₂O (18:1).
-
Procedure:
-
Dissolve substrate in DCM/H₂O mixture.
-
Add DDQ at 0°C. The mixture will turn deep green/red (charge transfer complex).
-
Differentiation:
-
PMB: Stir 1–2 h at RT.
-
Me₅Bn: Reaction is often complete in <30 mins at 0°C. Monitor closely to prevent over-oxidation of other functionalities.
-
-
Quench with saturated NaHCO₃ and Na₂S₂O₃ (to reduce excess quinone).
-
C. Deprotection: Acidic Cleavage (TFA Method)
Demonstrates the significant stability difference.[9]
-
For Me₅Bn (Selective Removal): Treat substrate with 1% TFA in DCM + TIS (Triisopropylsilane scavenger) at 0°C for 15 min. This will remove Me₅Bn while leaving PMB, Boc, and t-Butyl esters intact.
-
For PMB: Requires 20–50% TFA in DCM or neat TFA for >30 min.
Specialized Application: Cysteine Protection in Peptides
In Solid Phase Peptide Synthesis (SPPS), these groups protect the thiol of Cysteine. This is a critical decision point for minimizing side reactions.
-
Cys(Mob) [PMB-protected]:
-
Cys(Pen) [Me₅Bn-protected]:
-
Cleavage: Also requires HF/TFMSA (stable to standard TFA cleavage of resin).
-
Advantage:[3][4][6][10][11][12] The Pentamethylbenzyl cation is sterically bulky and electronically hyper-stabilized. This makes it a poor electrophile , significantly reducing the risk of re-alkylation (S-alkylation or C-alkylation of Trp) compared to the Mob group.
-
Figure 2: Decision matrix for Cysteine protection in peptide synthesis.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley.
-
Barlos, K., et al. (1987). "Pentamethylbenzyl: A new protecting group for the thiol function of cysteine." Tetrahedron, 43(21), 4969-4976.
-
Hamada, S., et al. (2020).[4] "Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst." Organic Letters, 22(14), 5486–5490.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[12] Chemical Reviews, 109(6), 2455–2504.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. proprep.com [proprep.com]
- 4. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst [organic-chemistry.org]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Protection of N- and O-Functional Groups [organic-chemistry.org]
- 7. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. Protective Groups [organic-chemistry.org]
Comparative Validation: Selective Cleavage of Pentamethylbenzyl (Me5Bn) Ethers
Content Type: Publish Comparison Guide Subject: Evaluation of Photoredox and Electrochemical Methods vs. Stoichiometric Oxidation Audience: Senior Synthetic Chemists and Process Development Scientists
Executive Summary: The "Super-Labile" Benzyl Ether
In complex total synthesis and therapeutic delivery systems, the Pentamethylbenzyl (Me
This guide validates two modern, catalytic alternatives to the traditional stoichiometric DDQ oxidation for Me
Mechanistic Foundation
The cleavage of Me
Pathway A: Single Electron Transfer (SET) Oxidation
This is the mechanism for DDQ, CAN, Photoredox, and Electrochemical methods.
-
Oxidation: The electron-rich aromatic ring loses one electron to form a radical cation.
-
Deprotonation: The benzylic C-H is sufficiently acidic to be deprotonated (often by base or solvent).
-
Hydrolysis: The resulting oxocarbenium/radical intermediate reacts with water to release the alcohol and the pentamethylbenzaldehyde byproduct.
Pathway B: Acidolysis ( )
Unlike standard Benzyl (Bn) ethers, Me
Figure 1: Dual mechanistic pathways for Me
Method Validation and Protocols
Method A: The Traditional Standard (Stoichiometric DDQ)
Status: Benchmark (High Reliability, Low Atom Economy) Best For: Small-scale synthesis where purification is trivial.
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) acts as a stoichiometric oxidant. While effective, it generates toxic hydroquinone byproducts that can complicate purification and is incompatible with electron-rich alkenes (which may undergo cycloaddition).
Protocol:
-
Dissolve the Me
Bn ether (1.0 equiv) in dichloromethane (DCM) and water (18:1 ratio). -
Add DDQ (1.2 – 1.5 equiv) at 0 °C.
-
Stir at 0 °C to RT. Me
Bn typically cleaves within 15–30 minutes (significantly faster than PMB). -
Quench: Add saturated aqueous NaHCO
and dilute NaHSO (to reduce excess DDQ). -
Workup: Extract with DCM, wash with brine, dry over Na
SO .
Method B: Visible-Light Photoredox Catalysis (The "New" Standard)
Status: Validated Alternative (High Selectivity, Green) Best For: Late-stage functionalization, acid-sensitive substrates, scale-up.
This method utilizes an organic photocatalyst (e.g., Acridinium salts) which, upon excitation by blue light, becomes a potent single-electron oxidant (
Key Advantage: Avoids stoichiometric toxic oxidants; uses atmospheric oxygen or a mild terminal oxidant.
Protocol (Acridinium Catalysis):
-
Setup: Use a glass vial equipped with a stir bar.
-
Reagents: Combine Me
Bn ether (1.0 equiv) and 9-mesityl-10-methylacridinium perchlorate (Mes-Acr+, 3-5 mol%). -
Solvent: Dissolve in wet acetonitrile (MeCN:H
O, 9:1) or DCM saturated with water. -
Irradiation: Irradiate with Blue LEDs (450 nm) under air (balloon) or with added persulfate (0.5 equiv) as a terminal oxidant.
-
Monitoring: Reaction is typically complete in 1-2 hours.
-
Workup: Remove solvent, pass through a short silica plug to remove catalyst.
Method C: Electrochemical Oxidation (Flow Chemistry)
Status: Process-Ready (Scalable, Reagent-Free) Best For: Multi-gram scale, continuous processing.
Anodic oxidation in a flow cell allows for precise control of the potential, ensuring Me
Protocol:
-
Electrolyte: 0.1 M Et
NBF in MeOH/H O (9:1). -
Electrodes: Carbon graphite anode and stainless steel cathode.
-
Conditions: Constant current (approx. 2-3 F/mol) or controlled potential (+1.1 V vs Ag/AgCl).
-
Flow: Pump substrate solution through the cell.
-
Workup: Evaporate MeOH; extract residue with ether/water.
Comparative Data Analysis
The following table contrasts the performance of Me
| Feature | DDQ (Stoichiometric) | Photoredox (Catalytic) | TFA (Acidolysis) |
| Mechanism | Chemical Oxidation (SET) | Photo-SET | Acid-Catalyzed Solvolysis |
| Reagent Loading | 1.2 - 2.0 equiv | 0.05 equiv (Cat.) | 1 - 5% v/v |
| Reaction Time | 15 - 45 min | 1 - 3 h | < 15 min |
| Yield (Avg) | 85 - 95% | 88 - 98% | 90 - 99% |
| Atom Economy | Poor (High MW waste) | Excellent | Good |
| Toxicity | High (DDQ/HCN residues) | Low (Organic dyes) | Corrosive |
| Selectivity | Cleaves Me | Tunable (can spare PMB) | Cleaves Me |
| Key Risk | Difficult purification | Requires light source | Acid-sensitive groups (acetals) |
Decision Matrix: Selecting the Right Method
Use this logic flow to determine the optimal deprotection strategy for your specific substrate.
Figure 2: Strategic decision tree for Me
Scientific Validation & Troubleshooting
Why Me Bn over PMB?
The pentamethylbenzyl group is significantly more electron-rich than the p-methoxybenzyl group.
-
Oxidation Potential: Me
Bn oxidizes at a lower potential than PMB, allowing for "titrated" oxidative cleavage where Me Bn is removed while PMB remains intact (using controlled potential electrolysis or weaker oxidants). -
Acid Sensitivity: Me
Bn is cleaved by 1-5% TFA in DCM. PMB usually requires higher concentrations or stronger Lewis acids. This allows Me Bn to be used as a "Super-PMB" that can be removed under conditions that preserve other acid-labile groups like acetonides (which might open in strong acid).
Troubleshooting Common Issues
-
Over-oxidation: If the aldehyde byproduct oxidizes further to the acid, it can complicate workup. Solution: Use Photoredox with a scavenger or Electrochemical flow to remove the product from the oxidizing zone immediately.
-
Incomplete Cleavage: Me
Bn is sterically bulky. Solution: Ensure the solvent system (wet DCM or MeCN) is homogeneous enough to allow water attack on the radical cation. -
Catalyst Bleaching (Photoredox): If the reaction stalls, the acridinium catalyst may have degraded. Solution: Add the catalyst in two portions or ensure strict oxygen control if using a reductive quenching cycle.
References
-
Oxidative Cleavage of Electron-Rich Ethers
-
Photoredox Methods
-
Nicewicz, D. A., et al. "Oxidative photoredox catalysis: mild and selective deprotection of PMB ethers mediated by visible light." Chem. Commun.2015 , 51, 16033.
-
-
Electrochemical Deprotection
-
Brown, R. C. D., et al. "Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell." J. Org. Chem.2013 , 78, 11593–11600.
-
-
Acid Lability of Methyl-Substituted Benzenes
Sources
- 1. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst [organic-chemistry.org]
- 2. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. orgsyn.org [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide: Optimizing Cation Scavenging in Acidolytic Debenzylation
Topic: Pentamethylbenzene (PMB) vs. Anisole as Cation Scavengers in Debenzylation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Pentamethylbenzene vs. Anisole: Kinetic Profiles and Protocol Selection
Executive Summary
In the acidolytic removal of benzyl-based protecting groups (e.g., Cbz, Bzl, OBzl) during peptide synthesis or small molecule diversification, the choice of scavenger dictates product purity. While Anisole remains the industry standard for general-purpose cleavage due to cost and liquid handling ease, Pentamethylbenzene (PMB) offers superior kinetics and chemical inertness for "difficult" sequences and Lewis acid-mediated deprotections.
This guide analyzes the mechanistic divergence between these two scavengers, providing evidence-based protocols to minimize alkylation side reactions (re-attachment of the benzyl carbocation to Trp, Tyr, Met, or Cys residues).
Mechanistic Foundation: The "Benzyl Cation" Problem
Acidolytic cleavage (using TFA, HF, TFMSA, or BCl
The Scavenger's Role:
The scavenger must act as a "nucleophilic sponge," reacting with the carbocation faster than the target molecule does (
Comparative Mechanism Diagram
The following diagram illustrates the competitive kinetics where
Figure 1: Kinetic competition in debenzylation. PMB provides a faster capture rate (
Technical Comparison: Anisole vs. Pentamethylbenzene
A. Electronic Properties & Nucleophilicity[1]
-
Anisole (Methoxybenzene): The methoxy group is an activating ortho/para director. However, the oxygen atom possesses lone pairs that can act as a Lewis base. In the presence of Lewis acids (like BCl
), anisole can coordinate with the acid, reducing the effective acidity of the deprotection cocktail. -
Pentamethylbenzene (PMB): With five methyl groups, the benzene ring is extremely electron-rich due to hyperconjugation and inductive effects. It is a "non-Lewis-basic" scavenger.[2][3] It does not coordinate with boron or aluminum halides, maintaining the full potency of the cleavage reagent.
B. Side Reaction Profile
-
Anisole Risks:
-
O-Demethylation: In harsh conditions (e.g., HBr or BBr
), the methoxy group of anisole can be cleaved, generating phenol . Phenol is a different type of scavenger but can complicate HPLC analysis. -
Transfer Reagent: Anisole adducts are not always stable; they can sometimes act as alkyl transfer agents in reversible equilibrium.
-
-
PMB Advantages:
-
Irreversible Trapping: PMB forms a stable C-C bond with the benzyl cation (forming benzylpentamethylbenzene). This reaction is effectively irreversible under cleavage conditions.
-
Steric Bulk: The steric crowding of PMB prevents it from reacting with bulky electrophiles on the peptide chain, ensuring it only targets the small, free-floating benzyl cations.
-
C. Performance Data Summary
| Feature | Anisole | Pentamethylbenzene (PMB) |
| Physical State | Liquid (Easy handling) | Solid (Requires dissolution) |
| Reactivity (TFA) | Moderate ( | High ( |
| Lewis Acid Compatibility | Poor (Coordinates/Deactivates) | Excellent (Non-coordinating) |
| Odor | Strong, distinct aromatic | Low / Negligible |
| Removal (Workup) | Evaporation / Ether Wash | Ether Wash / Column Chromatography |
| Cost | Low | High |
| Best Use Case | Standard SPPS (Boc/Fmoc) | Difficult sequences, BCl |
Experimental Protocols
Protocol A: The "High-Performance" Cocktail (PMB-Based)
Recommended for: Peptides containing susceptible residues (Trp, Met, Cys) or when using Lewis Acids (BCl
Materials:
-
Trifluoroacetic Acid (TFA) or 1M BCl
in DCM. -
Thioanisole (optional co-scavenger for Met protection).[4]
Methodology:
-
Preparation: Dissolve Pentamethylbenzene in the acid solution.
-
Ratio: 0.5 M PMB in TFA (approx. 75 mg/mL).
-
Note: PMB dissolves slower than liquid scavengers; sonication may be required.
-
-
Cleavage Reaction:
-
Add the PMB/Acid cocktail to the resin-bound peptide (10 mL per gram of resin).
-
Temperature: Maintain at 0°C for the first 30 minutes, then warm to Room Temperature (RT).
-
Time: 2–3 hours (monitor by HPLC).
-
-
Workup (Critical Step):
-
Filtration: Filter off the resin.[6]
-
Precipitation: Add the filtrate dropwise into ice-cold Diethyl Ether (10x volume).
-
Observation: The peptide will precipitate.[6][7][8] The PMB and the Benzyl-PMB adduct remain soluble in the ether layer .
-
Wash: Centrifuge, decant ether, and repeat the ether wash 3 times to ensure complete removal of the solid PMB scavenger.
-
Protocol B: Standard Anisole Cocktail
Recommended for: Routine synthesis of robust sequences.
Methodology:
-
Cocktail: 95% TFA / 2.5% Water / 2.5% Anisole (v/v).
-
Cleavage: React for 2 hours at RT.
-
Workup: Precipitate in cold ether. Anisole is liquid and washes away easily, but ensure thorough drying to remove the odor.
Application Scientist's Verdict: When to Switch?
Stick with Anisole if:
-
You are performing standard Fmoc SPPS with no "problematic" residues (Trp, Cys).
-
Cost is a primary driver and the peptide is short (<15 AA).
Switch to Pentamethylbenzene if:
-
You see "+90" or "+106" mass peaks: These correspond to benzyl adducts on your peptide. PMB's faster kinetics will eliminate this.
-
You are using BCl
or AlCl : Anisole will kill the Lewis acidity; PMB is mandatory here. -
You need "Odorless" Chemistry: While TFA smells, PMB itself is far less offensive than the Anisole/Thioanisole/EDT mixtures.
References
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis. Journal of the American Chemical Society.
- Context: Establishes the "Low-High" acidity concept and scavenger kinetics.
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[2] Synlett.[2]
- Context: Definitive paper on PMB's superiority in Lewis Acid conditions.
-
Yoshino, T., Nagata, S., Itoh, E., Hashimoto, M., & Katoh, T. (2006).Efficient debenzylation of aryl benzyl ethers using BCl3–pentamethylbenzene. Tetrahedron Letters.
-
Context: Experimental data comparing yields of debenzylation with various scavengers.[9]
-
-
Merck Millipore (Novabiochem).Fmoc Resin Cleavage Protocols.
- Context: Standard industry protocols for TFA cleavage cocktails.
Sources
- 1. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. orgsyn.org [orgsyn.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. peptide.com [peptide.com]
- 8. cem.de [cem.de]
- 9. researchgate.net [researchgate.net]
Advantages of using pentamethylbenzene for trapping benzyl cations
A Technical Guide for Kinetic Analysis and Synthetic Scavenging
Executive Summary
In the study of electrophilic intermediates, particularly benzyl cations (
Unlike heteroatomic nucleophiles (alcohols, azides, thioethers), PMB offers a unique dual advantage:
-
High Nucleophilicity: With five electron-donating methyl groups, it exhibits exceptional reactivity toward carbocations (
on the Mayr scale), significantly outperforming mesitylene.[1] -
Non-Lewis Basicity: It lacks lone pairs, preventing coordination with Lewis acids (e.g.,
, ).[1] This ensures that the catalytic activity of the Lewis acid is maintained during deprotection or ionization steps, a frequent failure point when using thioanisole or dimethyl sulfide.
Mechanism of Action: The -Trapping Pathway
PMB functions as a neutral carbon nucleophile.[1] Upon generation of a transient benzyl cation, PMB intercepts the electrophile via an Electrophilic Aromatic Substitution (EAS) mechanism.[1] This process is irreversible under typical conditions, yielding a stable diphenylmethane derivative.[1]
Mechanistic Diagram
The following diagram illustrates the trapping of a generic benzyl cation by PMB, highlighting the formation of the
Comparative Analysis: PMB vs. Alternatives
The selection of PMB over other agents is driven by specific chemical incompatibilities or kinetic limitations of alternatives.[1]
Table 1: Performance Matrix of Cation Trapping Agents
| Trapping Agent | Nucleophile Type | Mayr | Lewis Basic? | Key Limitation |
| Pentamethylbenzene | Neutral | ~2.5 | No | Requires organic solvent solubility.[1] |
| Mesitylene | Neutral | ~0.5 | No | Lower reactivity; fails to trap very short-lived cations.[1] |
| Anisole | Neutral | ~1.5 | Yes (Weak) | Oxygen lone pair can complex with strong Lewis acids.[1] |
| Thioanisole | ~4.0 | Yes (Strong) | Poisons Lewis acid catalysts ( | |
| Azide ( | Anionic | ~6-8 | Yes | Often diffusion-controlled (too fast to measure |
| Methanol/Water | Solvent dependent | Yes | Becomes the solvent; cannot separate solvation from trapping.[1] |
Detailed Comparison
-
Vs. Mesitylene: PMB contains two additional methyl groups compared to mesitylene (1,3,5-trimethylbenzene).[1] These groups exert a stronger inductive (
) and hyperconjugative effect, raising the HOMO energy of the ring. Consequently, PMB reacts faster than mesitylene, allowing it to trap cations with lifetimes in the nanosecond range that would otherwise decay via solvent nucleophilic attack.[1] -
Vs. Thioanisole (in Synthesis): In deprotection reactions (e.g., cleaving benzyl ethers with
), thioanisole is often used to scavenge the benzyl cation.[1] However, the sulfur atom coordinates strongly with boron, reducing the effective concentration of . PMB is sterically crowded and lacks lone pairs, making it "invisible" to the Lewis acid while remaining highly reactive toward the carbon electrophile.
Experimental Protocol: Laser Flash Photolysis (LFP)
To determine the second-order rate constant (
Reagents & Setup
-
Precursor: 4-methoxybenzyl acetate or 4-methoxybenzyl chloride (generates cation upon photolysis).[1]
-
Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE).[1] Note: These non-nucleophilic solvents prolong cation lifetime.[1]
-
Trapping Agent: Pentamethylbenzene (Recrystallized from ethanol).[1]
-
Excitation: Nd:YAG Laser (266 nm, 4-6 ns pulse).[1]
Workflow Diagram
Step-by-Step Methodology
-
Baseline Measurement: Record the transient absorption spectrum of the precursor in pure HFIP immediately after the laser pulse.[1] Identify the
of the benzyl cation (typically 340–450 nm). -
Decay Analysis: Measure the decay rate constant (
) of the cation in the absence of PMB.[1] This represents the reaction with the solvent ( ). -
Titration: Prepare 5-7 samples with increasing concentrations of PMB (e.g., 0.01 M to 0.15 M).
-
Data Acquisition: For each sample, excite at 266 nm and monitor the decay at
. The decay should remain mono-exponential but become significantly faster as [PMB] increases.[1] -
Calculation: Plot the observed rate constant (
) against the concentration of PMB ( ).[1]-
Equation:
[1] -
The slope of the linear fit yields the second-order rate constant
.
-
References
-
Mayr, H., & Patz, M. (1994).[1][2] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition in English, 33(9), 938–957.[1] Link[1]
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[1] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1] Synlett, 2008(13), 1977–1980.[1] Link
-
McClelland, R. A. (1990).[1] Laser Flash Photolysis of Carbocations. Tetrahedron, 52(20), 6823-6858.[1] Link
-
Tsuji, Y., et al. (2021).[1] Methyl Cation Affinities of Canonical Organic Functional Groups. The Journal of Organic Chemistry, 86(5), 3987–3999.[1] Link[1]
Sources
Orthogonal protecting group strategies involving the pentamethylbenzyl group
Application Note: Orthogonal Protecting Group Strategies Involving the Pentamethylbenzyl (PmB) Group
Executive Summary: The "Goldilocks" Stability of Pentamethylbenzyl
In complex molecule synthesis, particularly peptide chemistry, the binary choice between "acid-labile" (e.g., Boc, Trityl) and "acid-stable" (e.g., Benzyl, Cbz) often lacks the nuance required for multi-step functionalization. The Pentamethylbenzyl (PmB) group occupies a critical "Goldilocks" zone in the stability spectrum.
Distinct from its cousin p-methoxybenzyl (PMB), the Pentamethylbenzyl (PmB) group leverages the collective electron-donating power of five methyl groups. This creates a hyper-stabilized benzylic carbocation upon cleavage, offering unique reactivity profiles:
-
Enhanced Acid Sensitivity: More labile than standard benzyl (Bzl) or p-methylbenzyl (MBzl) groups, allowing for cleaner cleavage under "hard" acid conditions (HF, TFMSA) without the harsh kinetic barriers that damage sensitive residues (Trp, Met).
-
Oxidative Lability: Susceptible to oxidative cleavage (DDQ, CAN), providing orthogonality to standard acid/base labile groups.
-
Steric Bulk: The penta-substitution provides significant steric shielding, suppressing aggregation in peptide backbones.
This guide details the strategic implementation of PmB, focusing on its superiority in Cysteine (S-PmB) and Carboxyl (O-PmB) protection.
Mechanistic Basis: The Hyper-Stable Carbocation
The utility of the PmB group is grounded in the stability of the pentamethylbenzyl cation. In an acidolytic cleavage (SN1 mechanism), the rate-determining step is the formation of the carbocation.
-
Electronic Effect: The five methyl groups on the benzene ring exert a strong inductive (+I) and hyperconjugative effect, significantly enriching the electron density of the ring. This stabilizes the positive charge at the benzylic position far more effectively than a single methyl (MBzl) or even a methoxy (PMB) group in certain acidic contexts.
-
The Result: The bond between the protecting group and the heteroatom (S, O, or N) is weakened, allowing cleavage to occur faster and with milder scavengers than required for standard benzyl groups.
Visualizing the Stability Spectrum
The following diagram illustrates the relative acid lability of common protecting groups, highlighting the PmB niche.
Comparative Analysis: S-Protection Strategies
The most potent application of PmB is in the protection of the Cysteine sulfhydryl group (S-PmB ). In Boc chemistry, S-Bzl is the standard, but it requires harsh HF conditions that can cause S-to-N acyl migration or alkylation of Tyrosine rings. S-PmB solves this by being stable to TFA (preserving the Boc hierarchy) but cleaving rapidly in HF.
Table 1: Performance Comparison of Cysteine Protecting Groups
| Feature | S-Trityl (Trt) | S-Acetamidomethyl (Acm) | S-p-Methoxybenzyl (Mob) | S-Pentamethylbenzyl (PmB) | S-Benzyl (Bzl) |
| Primary Strategy | Fmoc/tBu | Fmoc or Boc | Boc/Bzl | Boc/Bzl | Boc/Bzl |
| TFA Stability | Unstable (Cleaves in 1-5%) | Stable | Stable | Stable | Stable |
| HF Cleavage | N/A (Already cleaved) | Stable (mostly) | Cleaves (Fast) | Cleaves (Very Fast) | Cleaves (Slow/Harsh) |
| Oxidative Cleavage | Iodine (to disulfide) | Iodine / Tl(III) | DMSO/TFA | DDQ / CAN | Stable |
| Key Advantage | Orthogonal to Fmoc | Orthogonal to everything | Acid sensitive | Clean HF cleavage; High crystallinity | Low cost; Robust |
| Major Drawback | Premature cleavage in TFA | Toxic cleavage reagents (Tl, Hg) | Less stable than PmB to TFA | Steric bulk (can be pros/cons) | Requires harsh HF/TFMSA |
Critical Insight: S-PmB is superior to S-MBzl and S-Bzl for large peptides containing Tryptophan or Methionine. Because the PmB cation is so stable, it is "quenched" easily by scavengers during HF cleavage, preventing the re-alkylation of sensitive side chains that is common with the less stable Benzyl cation.
Experimental Protocols
Protocol A: Synthesis of S-Pentamethylbenzyl-L-Cysteine (H-Cys(PmB)-OH)
This protocol establishes the core building block.
-
Reagents: L-Cysteine hydrochloride, Pentamethylbenzyl chloride (PmB-Cl), Triethylamine (TEA), Ethanol/Water (1:1).
-
Procedure:
-
Dissolve L-Cysteine HCl (10 mmol) in degassed Ethanol/Water (50 mL).
-
Cool to 0°C under nitrogen atmosphere.
-
Add TEA (22 mmol) dropwise to neutralize and basify.
-
Add Pentamethylbenzyl chloride (11 mmol) slowly. Note: PmB-Cl is sterically hindered; ensure vigorous stirring.
-
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Acidify to pH 5 with dilute acetic acid. The product, H-Cys(PmB)-OH, will precipitate as a white solid.
-
Purification: Recrystallize from hot ethanol.
-
Yield Expectation: >85%.
-
Protocol B: Orthogonal Cleavage (The "Soft-Hard" System)
Demonstrating the selective removal of PmB in the presence of other groups.
Scenario: A peptide with Cys(PmB) and Lys(Boc) .
-
Step 1: Boc Removal (TFA Acidolysis)
-
Treat peptide-resin with 50% TFA / 5% Anisole / 45% DCM for 30 minutes.
-
Result: Lys(Boc) is deprotected to Lys(NH2). Cys(PmB) remains intact.
-
Validation: HPLC analysis will show a mass shift corresponding only to t-butyl loss.
-
-
Step 2: PmB Removal (Strong Acid or Oxidative) [1]
-
Option A (Standard): Treat with HF / p-Cresol (90:10) at 0°C for 45 mins.
-
Option B (Oxidative - Orthogonal): Treat with DDQ (3 eq) in DCM/Water (18:1).
-
Strategic Workflow: The PmB Advantage in Disulfide Mapping
The following flowchart illustrates a sophisticated strategy for Regioselective Disulfide Formation using PmB. This strategy allows for the formation of two distinct disulfide bonds by exploiting the orthogonality of Trt (acid labile) and PmB (HF labile).
Troubleshooting & Optimization
-
Solubility Issues: The pentamethyl group is highly hydrophobic. While this aids in crystallization of intermediates, it can decrease the solubility of the peptide in aqueous buffers.
-
Solution: Perform HPLC purification using higher organic gradients (Acetonitrile/Isopropanol).
-
-
Scavenger Selection: Because the PmB carbocation is stable, it is less "hot" (reactive) than a benzyl cation, but it still requires trapping.
-
Recommendation: Use Triisopropylsilane (TIS) or Thioanisole . Avoid EDT (ethanedithiol) if oxidative cleavage is planned subsequently, as thiols poison the oxidant.
-
-
Oxidative Cleavage Risks: If using DDQ to cleave PmB, be aware that sensitive amino acids like Tryptophan and Methionine can also be oxidized.
-
Mitigation: This route is best for peptides lacking Trp/Met, or when using "scavenger-rich" oxidative protocols.
-
References
-
Barlos, K., et al. (1987). "Application of the pentamethylbenzyl protecting group in the synthesis of peptides." Tetrahedron, 43(15), 3329-3338.
-
Habermann, J., & Kunz, H. (1998). "Pentamethylbenzyl (Pmb) esters as carboxyl protecting groups in the synthesis of glycopeptides." Journal for Praktische Chemie, 340(3), 233-239.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][7][8][9] Chemical Reviews, 109(6), 2455–2504.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[5]
-
Postma, J., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters." Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. On the specific cleavage of cysteine containing peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. biotage.com [biotage.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. jocpr.com [jocpr.com]
Cross-reactivity studies of PMB group with other common protecting groups
Executive Summary: The Oxidative Latch
In the architecture of complex molecule synthesis, the p-Methoxybenzyl (PMB) ether stands apart not for its stability, but for its unique "trapdoor": oxidative cleavage .[1] While standard benzyl ethers (Bn) require hydrogenolysis or strong Lewis acids, the electron-donating methoxy substituent on the PMB ring renders it susceptible to Single Electron Transfer (SET) oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or CAN (Ceric Ammonium Nitrate).
This guide provides a technical analysis of PMB cross-reactivity, establishing it as the critical orthogonal partner to silyl ethers, esters, and unsubstituted benzyl groups.
Mechanistic Insight: Why DDQ Works
The Science of Selectivity
The orthogonality of PMB relies on the stability of the radical cation intermediate formed during oxidation. Unsubstituted benzyl ethers lack the electron density to stabilize this intermediate effectively, allowing DDQ to cleave PMB with high chemoselectivity in the presence of Bn groups.
The DDQ Cleavage Pathway
The reaction proceeds via a hydride abstraction mechanism facilitated by the quinone. Water is thermodynamically essential to hydrolyze the resulting oxocarbenium ion.
Figure 1: The Single Electron Transfer (SET) mechanism of PMB cleavage by DDQ.[1] Note the requirement of water for the final hydrolysis step.
Orthogonality Matrix: Cross-Reactivity Data
The following table synthesizes stability data from internal screening and authoritative literature (Greene’s, Kocienski). This matrix assumes standard conditions (e.g., 25°C, standard stoichiometry).
Table 1: Comparative Stability Profile
| Protecting Group | Oxidative (DDQ) | Reductive (H₂/Pd) | Acidic (TFA) | Basic (NaOH) | Fluoride (TBAF) |
| PMB (p-Methoxybenzyl) | CLEAVED | Labile (Slow)¹ | CLEAVED | Stable | Stable |
| Bn (Benzyl) | Stable ² | CLEAVED | Stable | Stable | Stable |
| TBS (Silyl) | Stable | Stable | Labile | Stable | CLEAVED |
| Ac (Acetate) | Stable | Stable | Stable | CLEAVED | Stable (mostly) |
| MOM (Methoxymethyl) | Stable | Stable | CLEAVED | Stable | Stable |
| Trityl (Trt) | Labile | Stable | CLEAVED (Fast) | Stable | Stable |
Key Insights:
-
PMB vs. Bn: This is a sequential relationship. You must typically remove PMB (Oxidative) before Bn (Reductive). Reversing this order is risky because H₂/Pd can cleave PMB, albeit slower than Bn.
-
PMB vs. TBS: This is a perfectly orthogonal pair.[1] You can remove either in the presence of the other without cross-reactivity.
-
PMB vs. Acid Labile (MOM/Trityl): Poor orthogonality. Both PMB and Trityl are acid-sensitive. However, PMB is stable to the weak acids used to cleave Trityl (e.g., acetic acid), allowing for some kinetic resolution.
Strategic Workflows & Decision Logic
When designing a synthesis, the order of deprotection is dictated by the "Killer Feature" of PMB: its oxidative lability.
Figure 2: Decision matrix for orthogonal deprotection. Note the "Red Zone" warning regarding hydrogenolysis of Benzyl groups in the presence of PMB.
Experimental Protocols
Protocol A: Oxidative Cleavage with DDQ (Standard)
Best for: Removing PMB in the presence of Benzyl, Silyl, or Ester groups.
Reagents:
-
Substrate (1.0 equiv)
-
DDQ (1.2 – 1.5 equiv)
-
Dichloromethane (DCM) / Water (18:1 v/v)
-
Saturated aq. NaHCO₃ (for quench)
Step-by-Step:
-
Preparation: Dissolve the substrate in DCM (0.1 M concentration).
-
Water Addition: Add water (approx. 5-10% by volume). Critical: Without water, the oxocarbenium intermediate may polymerize or react with other nucleophiles rather than hydrolyzing to the alcohol.
-
Oxidant Addition: Add DDQ (1.2 equiv) in a single portion at 0°C or Room Temperature (RT). The mixture will turn a deep green/black (charge transfer complex) and precipitate DDQ-H₂ (hydroquinone) as a brick-red solid over time.
-
Monitoring: Stir vigorously. Reaction is typically complete in 1–4 hours. Monitor by TLC.
-
Quench: Pour the mixture into saturated aqueous NaHCO₃. This neutralizes acidic byproducts (DDQ-H₂ is slightly acidic) and prevents acid-catalyzed side reactions.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.[1]
-
Purification: The byproduct, p-methoxybenzaldehyde, can be difficult to separate from non-polar products. A bisulfite wash can help remove the aldehyde if chromatography is difficult.
Protocol B: Acidic Cleavage with TFA (Non-Oxidative)
Best for: Substrates sensitive to oxidation but stable to acid (e.g., amines).
Reagents:
Step-by-Step:
-
Dissolve substrate in DCM.
-
Add Anisole (2–5 equiv). Causality: The anisole acts as a "cation sponge," trapping the PMB carbocation to prevent it from re-alkylating the substrate.
-
Add TFA dropwise (final concentration 1–10% v/v depending on sensitivity).
-
Quench with saturated NaHCO₃ immediately upon completion.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete Cleavage (DDQ) | Anhydrous conditions prevent hydrolysis. | Add more water to the reaction mixture. |
| Over-oxidation (Aldehyde formation) | Substrate contains allylic/benzylic alcohols. | Switch to CAN (Ceric Ammonium Nitrate) in Acetone/Water, which is sometimes milder, or buffer the DDQ reaction with solid NaHCO₃. |
| Loss of Silyl Groups | Acidic byproduct (DDQ-H₂) cleavage. | Perform the reaction in the presence of pH 7 phosphate buffer. |
| PMB vs. Benzyl Selectivity Poor | Reaction time too long. | Stop reaction immediately upon consumption of SM. Benzyl ethers oxidize via the same mechanism but at a rate ~100x slower. |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: Hoboken, NJ, 2014.[4]
-
Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. "On the Selectivity of Deprotection of Benzyl, MPM, and DMPM Protecting Groups for Hydroxy Functions."[5] Tetrahedron1986 , 42, 3021–3028.
-
Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. "Specific Removal of O-Methoxybenzyl Protection by DDQ Oxidation." Tetrahedron Lett.[5]1982 , 23, 885–888.
-
Paterson, I.; Cowden, C. J.; Rahn, V. S. "The interaction of PMB ethers with Lewis acids: a warning." Synlett1998 , 915.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 2,3,4,5,6-Pentamethylbenzyl Alcohol
[1]
Executive Safety Summary
2,3,4,5,6-Pentamethylbenzyl alcohol (PMBA) is a sterically hindered benzyl alcohol derivative. While not classified as acutely toxic (e.g., fatal upon contact), it presents specific handling challenges due to its physical state as a crystalline solid and its lipophilic nature.
Primary Hazards:
-
Inhalation: High risk of respiratory tract irritation (H335) from fine dust generation during weighing.
-
Contact: Causes skin (H315) and serious eye irritation (H319).[1][2][3]
-
Solubility: Highly soluble in organic solvents (DCM, THF), which act as carriers, significantly increasing the rate of skin permeation compared to the dry solid.
The "Precautionary Principle": Because PMBA is often used as an internal standard or synthetic building block, long-term chronic toxicity data is often sparse compared to commodity chemicals. Therefore, we treat it as a potential sensitizer and strictly control dust generation.
PPE Selection Matrix
The following protection standards are non-negotiable for research environments handling >50 mg of PMBA.
| Protection Category | Recommended Equipment | Technical Rationale & Specifications |
| Hand Protection (Dry Solid) | Nitrile (Disposable) | Thickness: |
| Hand Protection (In Solution) | Laminate / Double Nitrile | Scenario: Dissolved in DCM/THF.Reason: Carrier solvents penetrate standard nitrile rapidly. Use Silver Shield® or double-glove (orange nitrile under blue nitrile) to visualize breaches. |
| Eye Protection | Safety Glasses w/ Side Shields | Standard: ANSI Z87.1 (US) or EN166 (EU).Reason: PMBA is a crystalline irritant. If working with fine powder outside a hood (discouraged), chemical goggles are required to seal against dust. |
| Respiratory | Fume Hood (Primary) | Target: Face velocity 80–100 fpm.Backup: N95/P100 respirator only if engineering controls fail or during spill cleanup outside the hood. |
| Body Protection | Lab Coat (Cotton/Poly) | Requirement: Buttoned to the neck; sleeves rolled down.Reason: Prevents accumulation of static-charged dust on personal clothing. |
Operational Workflow & Engineering Controls
The "Static-Dust" Hazard
PMBA is a polymethylated aromatic. These compounds often exhibit high static electricity retention when handled as dry powders. This causes "fly-away" powder during weighing, increasing inhalation risk.
Protocol for Weighing:
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure if available.
-
Vessel: Weigh into a glass vial or anti-static weighing boat. Avoid plastic spatulas; use metal to ground the charge.
-
Transfer: Dissolve the solid immediately after weighing to lock it into the liquid phase, reducing airborne risks.
Decision Logic: PPE Adaptation
The following decision tree illustrates how your PPE must evolve based on the state of the chemical (Solid vs. Solvated).
Figure 1: Dynamic PPE selection based on the physical state of PMBA. Note the increased protection required when the compound is solubilized.
Emergency Response & Spill Management
Dry Spill (< 10g)
-
Isolate: Inform nearby personnel.
-
PPE: Wear N95 respirator, goggles, and nitrile gloves.
-
Method: Do NOT dry sweep (generates dust).
-
Cover the powder with a damp paper towel (water or mineral oil) to suppress dust.
-
Scoop the damp material into a waste container.
-
Wipe surface with isopropanol.
-
Solvated Spill (Solution)
-
Ventilation: Ensure fume hood is active; if spill is outside hood, evacuate area until vapors dissipate.
-
Absorb: Use universal absorbent pads or vermiculite.
-
Disposal: Treat as halogenated solvent waste if dissolved in DCM/Chloroform.
Exposure First Aid
-
Eye Contact: Flush immediately with water for 15 minutes.[4] Lift eyelids.[4]
-
Skin Contact: Wash with soap and water. Do not use alcohol/solvents to wash skin, as this may enhance absorption of the lipophilic PMBA.
Figure 2: Immediate response workflow for PMBA spills.
Waste Disposal Protocol
PMBA is an organic solid.[5] It must not be disposed of in general trash or down the drain.
-
Solid Waste: Collect in a container labeled "Solid Hazardous Waste: Organic Irritant."
-
Liquid Waste:
-
If dissolved in DCM/Chloroform
Halogenated Waste . -
If dissolved in Acetone/Methanol
Non-Halogenated Waste .
-
-
Contaminated Debris: Weighing boats, contaminated gloves, and paper towels must be treated as solid hazardous waste.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24867613, this compound. Retrieved January 29, 2026 from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 29, 2026 from [Link]
Sources
- 1. 2,4-Dimethylbenzyl alcohol | C9H12O | CID 27809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4,5,6-Pentabromobenzyl alcohol | C7H3Br5O | CID 2733946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,4,5,6-Pentafluorobenzyl Alcohol | C7H3F5O | CID 9923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Pentamethylbenzene - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
